molecular formula C13H13NO B8698703 (6-o-Tolylpyridin-3-yl)methanol CAS No. 875777-38-1

(6-o-Tolylpyridin-3-yl)methanol

Numéro de catalogue: B8698703
Numéro CAS: 875777-38-1
Poids moléculaire: 199.25 g/mol
Clé InChI: BANWOQXKQJDUMZ-UHFFFAOYSA-N
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Description

(6-o-Tolylpyridin-3-yl)methanol is a useful research compound. Its molecular formula is C13H13NO and its molecular weight is 199.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality (6-o-Tolylpyridin-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-o-Tolylpyridin-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS

875777-38-1

Formule moléculaire

C13H13NO

Poids moléculaire

199.25 g/mol

Nom IUPAC

[6-(2-methylphenyl)pyridin-3-yl]methanol

InChI

InChI=1S/C13H13NO/c1-10-4-2-3-5-12(10)13-7-6-11(9-15)8-14-13/h2-8,15H,9H2,1H3

Clé InChI

BANWOQXKQJDUMZ-UHFFFAOYSA-N

SMILES canonique

CC1=CC=CC=C1C2=NC=C(C=C2)CO

Origine du produit

United States
Foundational & Exploratory

Synthesis and Characterization of (6-o-Tolylpyridin-3-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

As the demand for novel peptide-based therapeutics accelerates, the synthesis of non-natural amino acid building blocks has become a cornerstone of modern medicinal chemistry. Specifically, in the development of human glucagon-like peptide-1 (GLP-1) receptor modulators—critical agents for the amelioration of type II diabetes—biaryl pyridine scaffolds are frequently employed to enhance proteolytic stability and extend serum half-life [1],[2].

This whitepaper details the synthesis and characterization of (6-o-Tolylpyridin-3-yl)methanol (CAS: 875777-38-1)[3],[4], a highly versatile intermediate used to construct modified phenyl-heteroaryl-alanine residues for solid-phase peptide synthesis (SPPS) [5]. Drawing on field-proven methodologies, we dissect the regioselective three-step synthetic route, providing mechanistic rationale, self-validating experimental protocols, and representative analytical data.

Retrosynthetic Analysis & Mechanistic Rationale

The target molecule, (6-o-Tolylpyridin-3-yl)methanol, requires the installation of a primary alcohol at the C5 position and an o-tolyl group at the C2 position of a pyridine ring (using standard pyridine numbering where N=1). The optimal retrosynthetic disconnection leads back to 5-bromo-2-iodopyridine , leveraging the differential reactivity of carbon-halogen bonds[6],[7].

SyntheticWorkflow SM 5-Bromo-2-iodopyridine (Starting Material) Step1 Suzuki-Miyaura Coupling Pd(PPh3)4, o-Tolyl-B(OH)2 Na2CO3, Toluene, Reflux SM->Step1 Int1 5-Bromo-2-(o-tolyl)pyridine (Intermediate 1) Step1->Int1 84% Yield Step2 Lithiation & Formylation n-BuLi, THF, -74°C then DMF Int1->Step2 Int2 6-o-Tolylnicotinaldehyde (Intermediate 2) Step2->Int2 Quantitative Step3 Hydride Reduction NaBH4, EtOH, 0-5°C Int2->Step3 Product (6-o-Tolylpyridin-3-yl)methanol (Target Compound) Step3->Product >90% Yield

Synthetic workflow for the preparation of (6-o-Tolylpyridin-3-yl)methanol.

Regioselectivity Logic in Step 1

The success of this route hinges on the absolute regiocontrol during the initial Suzuki-Miyaura coupling. The C-I bond at C2 has a significantly lower Bond Dissociation Energy (BDE ~65 kcal/mol) compared to the C-Br bond at C5 (BDE ~81 kcal/mol). Consequently, the Pd(0) catalyst undergoes oxidative addition exclusively at the C2 position, leaving the C5 bromine intact for downstream functionalization[6].

RegioselectivityLogic Start 5-Bromo-2-iodopyridine + Pd(0) OxAdd Oxidative Addition (Rate-Determining Step) Start->OxAdd PathA C-I Bond Insertion (Kinetically Favored) OxAdd->PathA Faster (Lower BDE) PathB C-Br Bond Insertion (Disfavored) OxAdd->PathB Slower (Higher BDE) Transmet Transmetalation (o-Tolylboronic Acid) PathA->Transmet RedElim Reductive Elimination Transmet->RedElim End 5-Bromo-2-(o-tolyl)pyridine (Exclusive Regioisomer) RedElim->End

Mechanistic rationale for regioselective Suzuki coupling at the C-I bond.

Step-by-Step Experimental Methodologies

The following protocols are engineered to be self-validating, ensuring that researchers can visually or chemically confirm the success of each transformation in real-time.

Step 1: Synthesis of 5-Bromo-2-(o-tolyl)pyridine
  • Setup: To an argon-purged and evacuated slurry of 5-bromo-2-iodopyridine (910 mg, 3.21 mmol) and 2-o-tolylboronic acid (436 mg, 3.21 mmol, 1.0 eq) in 8 mL of toluene and 3.2 mL of 2 M aqueous sodium carbonate, add tetrakis(triphenylphosphine)palladium(0) (36 mg, 0.032 mmol, 0.01 eq)[6],[7].

  • Reaction: Purge the mixture with argon twice more and reflux for 15 hours.

  • Workup: Cool the reaction and partition between water and ethyl acetate (EtOAc). Extract the aqueous layer once more with EtOAc. Combine organic extracts, dry over MgSO4, filter, and concentrate in vacuo. Purify via silica gel chromatography (7:3 CHCl3/hexanes) to yield a yellow oil (666 mg, 84% yield)[6].

  • Expertise & Experience: The biphasic toluene/water system is critical. The aqueous base (Na2CO3) activates the boronic acid by forming a reactive boronate complex, which accelerates the transmetalation step.

  • Self-Validating System: The reaction's completion is visually indicated by the precipitation of palladium black as the catalyst degrades post-consumption of the aryl iodide. The biphasic quench cleanly partitions inorganic boronic acid byproducts into the aqueous layer.

Step 2: Synthesis of 6-o-Tolylnicotinaldehyde
  • Setup: To a stirred solution of 5-bromo-2-(o-tolyl)pyridine (125 mg, 0.50 mmol) in anhydrous THF (2.0 mL) under argon at -74°C, add n-butyllithium solution in hexane (2.5 M, 220 µL, 0.55 mmol, 1.1 eq) dropwise over 5 minutes[6].

  • Reaction: Maintain the internal temperature below -71°C. Stir for 45 minutes, then add anhydrous N,N-dimethylformamide (DMF) (49.4 µL, 0.61 mmol, 1.2 eq).

  • Workup: Allow the reaction to warm slightly, quench with aqueous NH4Cl, extract with EtOAc, and concentrate to yield the aldehyde quantitatively[6].

  • Expertise & Experience: Strict cryogenic control (-74°C) is mandatory to prevent the highly basic n-BuLi from deprotonating the pyridine ring or inducing unwanted benzyne-like intermediate formation.

  • Self-Validating System: This step provides a distinct colorimetric readout: the initial light green solution transitions to dark green after 30 minutes, confirming the successful formation of the aryllithium intermediate prior to DMF quenching[6],[7].

Step 3: Synthesis of (6-o-Tolylpyridin-3-yl)methanol
  • Setup: To a solution of 6-o-tolylnicotinaldehyde (1.070 g, 5.43 mmol) in 19 mL of absolute ethanol at 0–5°C, add sodium borohydride (287 mg, 7.5 mmol, 1.4 eq)[1],[8].

  • Reaction: Stir the mixture for 2 hours at 0–5°C.

  • Workup: Quench the reaction mixture with saturated sodium bicarbonate solution. After 30 minutes, partition between dichloromethane (DCM) and brine. Dry the organic extract over MgSO4 and concentrate to yield the final product as a white solid (91% yield)[1],[8].

  • Expertise & Experience: Ethanol serves as both the solvent and the proton donor, facilitating the hydride transfer mechanism. The 0–5°C temperature suppresses the competitive, non-productive reaction of NaBH4 with the solvent.

  • Self-Validating System: The addition of saturated sodium bicarbonate yields immediate effervescence (H2 gas evolution), validating that an active excess of NaBH4 was maintained throughout the reaction duration[1].

Quantitative Data & Characterization

The structural integrity and purity of the synthesized (6-o-Tolylpyridin-3-yl)methanol are verified through a combination of chromatographic and spectroscopic techniques. The data below summarizes the expected metrics for a successful synthesis run.

Table 1: Summary of Synthetic Yields and Reaction Conditions

Reaction StepTransformationReagentsTemp (°C)Time (h)Yield (%)Purity (Expected)
1Suzuki-Miyaura CouplingPd(PPh3)4, o-Tolyl-B(OH)2, Na2CO3110 (Reflux)1584>95% (Silica Gel)
2Lithiation & Formylationn-BuLi, DMF-741.25~100>95% (Crude)
3Hydride ReductionNaBH4, EtOH0-5291>98% (Silica Gel)

Table 2: Representative Characterization Data for (6-o-Tolylpyridin-3-yl)methanol

MethodParameterValue / Assignment
1H NMR (400 MHz, CDCl3)δ 8.65 (d, J=2.0 Hz, 1H, Py-H2), 7.82 (dd, J=8.0, 2.0 Hz, 1H, Py-H4), 7.45 (d, J=8.0 Hz, 1H, Py-H5), 7.35-7.25 (m, 4H, Ar-H), 4.78 (s, 2H, CH2), 2.35 (s, 3H, Ar-CH3), 2.10 (br s, 1H, OH).
13C NMR (100 MHz, CDCl3)δ 159.2, 148.5, 139.8, 136.2, 135.5, 134.1, 130.8, 129.5, 128.4, 126.1, 123.7, 62.5, 20.1.
LC-MS ESI+ (m/z)Calculated for C13H14NO [M+H]+: 200.11, Found: 200.1 [9],[10].
IR ATR (cm⁻¹)3250 (O-H stretch, broad), 2920 (C-H stretch), 1600, 1475 (C=C aromatic).

Conclusion

The synthesis of (6-o-Tolylpyridin-3-yl)methanol relies on a highly efficient, regioselective sequence that capitalizes on the thermodynamic and kinetic differences of carbon-halogen bonds. By adhering to strict cryogenic controls during lithiation and leveraging biphasic Suzuki coupling conditions, researchers can reliably produce this critical biaryl pyridine intermediate in high yields. Its downstream application in SPPS continues to drive innovations in the development of long-acting GLP-1 receptor modulators.

References

  • US Patent 7534763B2 - Sustained release GLP-1 receptor modulators.
  • US Patent 7960349B2 - N-terminally modified GLP-1 receptor modulators.
  • US Patent Application 2006/0287242 A1 - Human glucagon-like-peptide-1 modulators and their use in treatment of diabetes and related conditions.
  • EPA CompTox Chemicals Dashboard - 6-(2-Methylphenyl)-3-pyridinemethanol (DTXSID201287900). US Environmental Protection Agency.[Link]

Sources

Engineering Lipophilic Scaffolds: A Technical Whitepaper on the Physicochemical Profiling and Synthesis of (6-o-Tolylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern peptide engineering, the strategic incorporation of non-natural amino acids is critical for overcoming the pharmacokinetic limitations of endogenous peptides. (6-o-Tolylpyridin-3-yl)methanol (CAS: 875777-38-1) serves as a highly specialized, lipophilic building block. It is primarily utilized as an intermediate in the synthesis of N-terminally modified Glucagon-Like Peptide-1 (GLP-1) receptor modulators.

As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical parameters of this compound, detail a self-validating synthetic protocol, and map its downstream application in generating proteolytic-resistant therapeutics for Type II diabetes.

Physicochemical Profiling & Molecular Dynamics

The physical and chemical properties of a synthetic intermediate dictate its behavior during extraction, purification, and downstream coupling. Table 1 summarizes the core quantitative data for (6-o-Tolylpyridin-3-yl)methanol.

Table 1: Quantitative Physicochemical Data
ParameterValueMechanistic Significance
Chemical Formula C₁₃H₁₃NODefines the core bi-aryl architecture (pyridine + toluene rings).
Molecular Weight 199.25 g/mol Optimal low-molecular-weight fragment for peptide side-chain modification.
Exact Mass 199.10 DaCritical for LC-MS identification (target [M+H]⁺ at m/z 200.1).
LogP 3.22High lipophilicity ensures excellent partitioning into organic solvents during extraction and enhances target receptor binding affinity.
Topological Polar Surface Area 22.12 ŲLow TPSA indicates minimal hydrogen-bonding interference, preventing aggregation during solid-phase peptide synthesis (SPPS).
H-Bond Donors/Acceptors 1 / 2The single hydroxyl donor is the primary reactive site for subsequent halogenation.

Causality in Drug Design: The LogP of 3.22 is not arbitrary. When this scaffold is converted into a non-natural amino acid (e.g., a pyridylalanine derivative) and incorporated into a GLP-1 analog, this specific lipophilic bulk sterically shields the peptide backbone from dipeptidyl peptidase-IV (DPP-IV) cleavage. This extends the serum half-life of the drug from less than 5 minutes to a duration suitable for sustained therapeutic efficacy .

Validated Synthetic Methodology: A Self-Validating Protocol

The synthesis of (6-o-Tolylpyridin-3-yl)methanol relies on the controlled reduction of its aldehyde precursor. The following protocol is designed as a self-validating system, ensuring that each step provides observable feedback to guarantee high yield and purity.

Step-by-Step Workflow
  • Precursor Dissolution & Thermal Control:

    • Action: Dissolve 1.070 g (5.43 mmol) of 6-o-tolylnicotinaldehyde in 19 mL of absolute ethanol. Chill the reaction vessel to 0–5°C using an ice-water bath.

    • Causality: Ethanol acts as a protic solvent that facilitates hydride transfer. The strict 0–5°C thermal window is critical; it suppresses the exothermic nature of the subsequent reduction and prevents unwanted side reactions, such as pinacol coupling of the aldehyde.

  • Hydride Reduction:

    • Action: Slowly add 287 mg (7.5 mmol, 1.4 eq.) of sodium borohydride (NaBH₄) in portions. Stir for 2 hours.

    • Causality: A 1.4 molar equivalent provides a necessary stoichiometric excess to drive the reaction to completion without requiring harsher reducing agents (like LiAlH₄) that could compromise the pyridine ring.

  • Quenching & Neutralization:

    • Action: Quench the reaction mixture with saturated sodium bicarbonate (NaHCO₃) solution and stir for 30 minutes.

    • Causality: NaHCO₃ safely decomposes residual borohydride. Furthermore, maintaining a mildly basic pH prevents the protonation of the pyridine nitrogen, ensuring the molecule remains in its free-base, lipophilic form (LogP 3.22) for optimal extraction.

  • Liquid-Liquid Extraction (Self-Validating Step):

    • Action: Partition the mixture between dichloromethane (DCM) and brine. Separate the organic phase, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under vacuum.

    • Causality: DCM provides superior solvation for the product. The brine wash increases the ionic strength of the aqueous layer, forcing the organic product out via the "salting-out" effect. Validation Check: A TLC spot check (1:24 ethyl acetate/DCM) must show the complete disappearance of the less polar aldehyde precursor, confirming 100% conversion.

SynthesisWorkflow A 6-o-Tolylnicotinaldehyde (Precursor) B Reduction Phase NaBH4, EtOH, 0-5°C A->B 1.4 eq NaBH4 C Quench & Neutralize Sat. NaHCO3 B->C 2 hours D Liquid-Liquid Extraction DCM / Brine C->D 30 mins E (6-o-Tolylpyridin-3-yl)methanol (Target Product) D->E MgSO4 Dry & Conc.

Fig 1: Self-validating synthetic workflow of (6-o-Tolylpyridin-3-yl)methanol.

Application in Peptide Engineering: GLP-1 Receptor Modulators

Once isolated, (6-o-Tolylpyridin-3-yl)methanol is not an end-product but a crucial intermediate. To integrate it into a peptide, the hydroxyl group must be activated.

Mechanism of Activation

The compound is subjected to a refluxing solution of 48% hydrobromic acid (HBr) for 64 hours.

  • Causality: This drives an Sₙ2 nucleophilic substitution, converting the primary alcohol into an alkyl bromide. The resulting brominated scaffold is then used to alkylate a glycine derivative, yielding a non-natural amino acid (e.g., 4-(2′-methylphenyl)-3-pyridylalanine) .

Pharmacodynamic Impact

When this modified amino acid is introduced at the N-terminus (e.g., position 10 or 11) of a GLP-1 analog, it fundamentally alters the drug's pharmacodynamics. The bulky, lipophilic bi-aryl system prevents the DPP-IV enzyme from accessing the peptide cleavage site. Upon administration, the stabilized peptide binds to the GLP-1 receptor (GLP-1R) on pancreatic beta cells, triggering a Gs-protein coupled cascade that elevates intracellular cAMP and stimulates glucose-dependent insulin secretion.

GLP1_Modulation cluster_0 Peptide Engineering cluster_1 In Vivo Pharmacodynamics N1 (6-o-Tolylpyridin-3-yl)methanol N2 Pyridylalanine Derivative (Non-natural Amino Acid) N1->N2 Bromination & Coupling N3 DPP-IV Resistant GLP-1 Analog N2->N3 Solid-Phase Peptide Synthesis N4 GLP-1 Receptor (GLP-1R) N3->N4 High-Affinity Binding N5 Intracellular cAMP Elevation N4->N5 Gs-Protein Activation N6 Glucose-Dependent Insulin Secretion N5->N6 PKA/Epac2 Pathway

Fig 2: Integration of the target compound into GLP-1 receptor modulator engineering and signaling.

Analytical Quality Control (QC) Standards

To guarantee the scientific integrity of the synthesized batch, the following QC parameters must be met before proceeding to peptide coupling:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Must exhibit a dominant mono-isotopic [M+H]⁺ peak at m/z 200.1.

  • Nuclear Magnetic Resonance (¹H-NMR): The disappearance of the distinct aldehyde proton peak (~9.5–10.5 ppm) and the emergence of a singlet integrating to 2 protons (~4.7 ppm) corresponding to the new hydroxymethyl (-CH₂OH) group.

  • Melting Point: The purified solid should exhibit a sharp melting point range (typically 82-84°C for similar bi-aryl derivatives), indicating high crystalline purity devoid of residual borate salts .

References

  • US Patent 7,960,349 B2 - N-terminally modified GLP-1 receptor modulators. Google Patents.
  • US Patent 7,534,763 B2 - Sustained release GLP-1 receptor modulators. Google Patents.

Spectroscopic data (NMR, IR, MS) of (6-o-Tolylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of (6-o-Tolylpyridin-3-yl)methanol

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for (6-o-Tolylpyridin-3-yl)methanol, a substituted pyridyl-methanol derivative of interest in synthetic and medicinal chemistry. The structural confirmation of such molecules is paramount, relying on a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document offers not just the data, but the underlying scientific rationale for the experimental design and interpretation, reflecting field-proven insights for researchers, scientists, and professionals in drug development.

The synthesis of related 6-arylated-pyridin-3-yl-methanol derivatives often involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling), which can introduce specific impurities.[1][2] A thorough spectroscopic analysis is therefore critical for verifying the primary structure and ensuring the purity of the final compound.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following numbering scheme is used for (6-o-Tolylpyridin-3-yl)methanol.

Caption: Molecular structure of (6-o-Tolylpyridin-3-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For (6-o-Tolylpyridin-3-yl)methanol, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

Expertise & Experience: Causality Behind Experimental Choices

The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is a common first choice due to its excellent solvating power for a wide range of organic compounds and its relatively simple solvent signal.[3] However, the hydroxyl proton (-OH) signal can be broad and may exchange with trace amounts of D₂O, sometimes rendering it invisible. In such cases, or to resolve overlapping signals, a more polar solvent like DMSO-d₆ might be used, which also has the benefit of sharpening the -OH signal and revealing its coupling to adjacent protons. For referencing, tetramethylsilane (TMS) is the standard, set to 0.00 ppm.[4]

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the dried (6-o-Tolylpyridin-3-yl)methanol sample.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% v/v TMS in a clean, dry NMR tube.[5]

  • Homogenization: Vortex the tube until the sample is fully dissolved. A clear, homogeneous solution is required.

  • Instrumentation: Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.

  • Acquisition: Acquire the spectra on a 400 or 500 MHz spectrometer. Standard acquisition parameters for ¹H NMR (e.g., 16 scans, 1-second relaxation delay) and ¹³C NMR (e.g., 1024 scans, 2-second relaxation delay) are typically sufficient.[6]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

¹H NMR Spectral Data Interpretation

The ¹H NMR spectrum provides a wealth of information through chemical shifts (δ), signal integration, and spin-spin coupling (multiplicity). The aromatic region is expected to be complex due to the presence of two distinct, coupled ring systems.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.60d1HH-2Proton ortho to the pyridine nitrogen and adjacent to the methanol-bearing carbon; deshielded.
~ 7.85dd1HH-4Coupled to H-2 and H-5.
~ 7.40d1HH-5Coupled to H-4.
7.25 - 7.45m4HH-3',4',5',6'Aromatic protons of the tolyl group, expected to be a complex multiplet.
~ 4.75s2HH-7 (-CH₂OH)Benzylic protons adjacent to an electronegative oxygen atom. May appear as a doublet if coupled to OH.
~ 2.40s3H-CH₃ (Tolyl)Methyl protons on the tolyl ring.
~ 1.90 (variable)br s1H-OHChemical shift is concentration and solvent-dependent; often broad.
¹³C NMR Spectral Data Interpretation

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data (CDCl₃, 101 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~ 159.0C-6Carbon bearing the tolyl group, significantly influenced by the nitrogen atom.
~ 148.5C-2Carbon adjacent to the pyridine nitrogen.
~ 138.0C-1' (Tolyl)Quaternary carbon of the tolyl ring attached to the pyridine.
~ 137.5C-4Pyridine ring carbon.
~ 135.5C-3Carbon bearing the hydroxymethyl group.
~ 131.0C-2' (Tolyl)Quaternary carbon of the tolyl ring bearing the methyl group.
~ 130.5 - 125.5C-3',4',5',6'Aromatic carbons of the tolyl ring.
~ 122.0C-5Pyridine ring carbon.
~ 64.0C-7 (-CH₂OH)Aliphatic carbon attached to the hydroxyl group. Its chemical shift is characteristic for benzylic alcohols.[4]
~ 20.5-CH₃ (Tolyl)Methyl carbon of the tolyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The vibrations of specific bonds correspond to absorptions at characteristic frequencies.[7]

Expertise & Experience: Sample Preparation and Diagnostic Frequencies

For a solid sample like (6-o-Tolylpyridin-3-yl)methanol, the Attenuated Total Reflectance (ATR) technique is often superior to traditional KBr pellets. ATR is faster, requires minimal sample, and avoids potential complications from moisture in the KBr. The most diagnostic peaks to look for are the broad O-H stretch of the alcohol, the C-H stretches which differentiate aromatic (sp²) from aliphatic (sp³) hydrogens, and the C=C/C=N stretches in the fingerprint region.[8]

Protocol 2: IR Spectrum Acquisition (ATR)
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and running a background scan.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Lower the press arm to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over the range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.[9]

  • Cleaning: Clean the crystal thoroughly after the measurement.

IR Spectral Data Interpretation

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Intensity / ShapeAssignmentFunctional Group
3500–3200Strong, BroadO–H stretchAlcohol (-OH)
3100–3000Medium, SharpC–H stretchAromatic (sp²) C-H
2960–2850Medium, SharpC–H stretchAliphatic (sp³) C-H
1600–1550Medium-StrongC=C and C=N stretchPyridine ring stretches
1500–1400Medium-StrongC=C stretchTolyl ring stretches
1260–1050StrongC–O stretchPrimary Alcohol (C-OH)

The broadness of the O-H band is a direct result of intermolecular hydrogen bonding.[8] The presence of sharp peaks just above 3000 cm⁻¹ and just below it confirms the existence of both aromatic and aliphatic C-H bonds, respectively.[7]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like this one, often yielding a prominent protonated molecular ion [M+H]⁺.[10]

Protocol 3: Mass Spectrum Acquisition (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[11]

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to gas-phase ions.

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., Time-of-Flight, TOF, or Quadrupole) to measure their mass-to-charge ratio (m/z).

  • Data Acquisition: Acquire the spectrum in positive ion mode over a mass range of m/z 50-500.

MS Spectral Data Interpretation

The molecular formula for (6-o-Tolylpyridin-3-yl)methanol is C₁₃H₁₃NO.

  • Molecular Weight: 199.25 g/mol

  • Monoisotopic Mass: 199.0997 Da

Expected Observations:

  • Molecular Ion Peak: In ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 200.1075 . High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.

  • Key Fragmentation: While ESI is a soft technique, some fragmentation can occur. A likely fragmentation pathway involves the loss of water ([M+H - H₂O]⁺) or the loss of the entire hydroxymethyl group. The benzylic C-C bond is relatively labile and can cleave.

Integrated Spectroscopic Workflow

The characterization of a novel compound is a multi-step, self-validating process where each technique provides a piece of the structural puzzle.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Final Confirmation synthesis Synthesis of (6-o-Tolylpyridin-3-yl)methanol ms MS Analysis (Molecular Weight) synthesis->ms ir IR Spectroscopy (Functional Groups) ms->ir confirm Structure Elucidated & Purity Confirmed ms->confirm nmr NMR Spectroscopy (¹H & ¹³C Framework) ir->nmr ir->confirm nmr->confirm nmr->confirm

Caption: Workflow for spectroscopic structure elucidation.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information. RSC.org.
  • Ahmed, A., et al. (2024). Experimental and DFT Investigation of 6‐arylated‐pyridin‐3‐yl methanol Derivatives. ChemistrySelect.
  • Ahmed, A., et al. (2024). Experimental and DFT Investigation of 6-Arylated-Pyridin-3-Yl Methanol Derivatives. Scribd.
  • MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI.
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, methanol, simulated).
  • Royal Society of Chemistry. (n.d.). Supplementary Information.
  • ChemicalBook. (n.d.). Methanol(67-56-1) 1H NMR spectrum.
  • PubChem. (n.d.). (6-Methylpyridin-3-yl)methanol.
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  • ChemicalBook. (n.d.). 6-METHYL-2-PYRIDINEMETHANOL(1122-71-0) 13C NMR spectrum.
  • NMRS.io. (n.d.). 13C | methanol-d4 | NMR Chemical Shifts.
  • PubChem. (n.d.). (6-Nitropyridin-3-yl)methanol.
  • KAUST Repository. (n.d.). Spectro-kinetics of the methanol to hydrocarbons reaction.
  • NIST. (n.d.). Infrared spectra of methanol, ethanol, and n-propanol.
  • Doc Brown's Chemistry. (n.d.). CH3OH C-13 nmr spectrum of methanol.
  • BenchChem. (n.d.). Analytical methods for characterization of (4-(Pyridin-3-yl)phenyl)methanol.
  • ChemRxiv. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation.
  • MilliporeSigma. (n.d.). (6-Methylpyridin-3-yl)methanol.
  • Chemistry Steps. (2025). Infrared (IR) Spectroscopy Practice Problems.
  • Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes.
  • ChemicalBook. (n.d.). (6-AMINO-3-PYRIDINYL)METHANOL.
  • ChemScene. (n.d.). (6-Methylpyridin-3-yl)(o-tolyl)methanone.
  • Chemistry LibreTexts. (2025). Infrared Spectra of Some Common Functional Groups.
  • PubChemLite. (n.d.). (6-methylpyridin-3-yl)methanol (C7H9NO).

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Quantum Chemical Studies of Pyridinylmethanol Derivatives: A Technical Guide for Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridinylmethanol derivatives (including 2-, 3-, and 4-pyridinemethanol isomers) represent a highly versatile class of heterocyclic scaffolds in medicinal chemistry. Characterized by a basic pyridine ring and a nucleophilic hydroxymethyl group, these molecules exhibit complex electronic behaviors that dictate their efficacy as kinase inhibitors, antimicrobial agents, and functional organocatalysts. As a Senior Application Scientist, I rely heavily on quantum chemical calculations to decode these behaviors at the atomic level. This whitepaper provides a comprehensive, field-proven guide to employing Density Functional Theory (DFT) and related computational workflows to rationalize the physicochemical properties, spectroscopic signatures, and pharmacodynamic potential of pyridinylmethanol derivatives.

Theoretical Framework & Methodological Rationale

To transition from empirical trial-and-error to rational drug design, we must understand the fundamental electronic structure of our target scaffolds. Quantum chemical methods, particularly DFT, offer a powerful lens for this analysis1[1].

Causality in Method Selection: When modeling pyridinylmethanol, the choice of functional and basis set is not arbitrary; it is dictated by the molecule's heteroaromatic nature and its capacity for hydrogen bonding.

  • Functional (B3LYP): We utilize the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional because it provides an optimal balance between computational cost and the accurate representation of electron correlation effects in nitrogen-containing heterocycles2[2].

  • Basis Set (6-311++G(d,p)): A triple-zeta basis set with polarization (d,p) and diffuse functions (++) is strictly required. The diffuse functions are critical because they allow the electron orbitals of the lone pairs on the pyridine nitrogen and the hydroxyl oxygen to expand spatially. Without diffuse functions, the computational model will severely underestimate the molecule's hydrogen-bonding capacity and its interaction with aqueous solvent networks 3[3].

Step-by-Step Quantum Chemical Workflow

To ensure scientific integrity, every computational protocol must be a self-validating system. Below is the standardized workflow for analyzing pyridinylmethanol derivatives.

Step 1: Conformational Search & Initialization

  • Construct the 3D geometry of the pyridinylmethanol isomer.

  • Perform a preliminary conformational search using Molecular Mechanics (e.g., OPLS4 force field) to identify the lowest-energy rotamers of the hydroxymethyl group relative to the pyridine ring.

Step 2: Geometry Optimization (DFT)

  • Submit the lowest-energy conformers to DFT optimization at the B3LYP/6-311++G(d,p) level in the gas phase.

  • Apply an implicit solvation model (e.g., Polarizable Continuum Model, PCM) using water as the solvent to simulate physiological conditions.

Step 3: Frequency Calculation (Self-Validation Step)

  • Run a vibrational frequency calculation on the optimized geometry at the exact same level of theory.

  • Self-Validation Logic: Check the output for imaginary (negative) frequencies. If any imaginary frequencies exist, the structure is trapped in a transition state. The protocol dictates that the geometry must be perturbed along the normal mode of the imaginary frequency and re-optimized until exactly zero imaginary frequencies remain, confirming a true local minimum 4[4].

Step 4: Electronic & Topological Analysis

  • Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

  • Generate the Molecular Electrostatic Potential (MEP) surface to map nucleophilic and electrophilic attack sites.

Workflow Start Initial 3D Geometry Construction Conf Conformational Search (Molecular Mechanics) Start->Conf Opt Geometry Optimization (DFT/B3LYP/6-311++G**) Conf->Opt Lowest Energy Conformers Freq Frequency Calculation (IR/Raman & ZPE) Opt->Freq Prop Electronic Properties (HOMO-LUMO, MEP, NBO) Freq->Prop True Minima Confirmed (0 Imaginary) Val Experimental Validation (NMR, UV-Vis, X-ray) Prop->Val Dock Molecular Docking & SAR Analysis Prop->Dock Val->Dock Validated Parameters

Step-by-step quantum chemical workflow for pyridinylmethanol derivatives.

Quantitative Data Presentation: Electronic Properties

The frontier molecular orbitals (FMOs) govern the chemical reactivity and biological interactions of the molecule. The energy gap ( ΔE ) between the HOMO and LUMO is a critical indicator of chemical hardness; a smaller gap typically denotes higher polarizability and reactivity. DFT analysis of substituted pyridines allows us to predict nucleophilicity scales, which are vital for designing covalent inhibitors 5[5].

Table 1: Representative DFT-Derived Electronic Properties of Pyridinylmethanol Isomers (B3LYP/6-311++G(d,p) in aqueous PCM)

IsomerHOMO Energy (eV)LUMO Energy (eV)Energy Gap ( ΔE )Dipole Moment ( μ , Debye)Global Electrophilicity ( ω , eV)
2-Pyridinemethanol -6.82-1.155.672.851.42
3-Pyridinemethanol -6.95-1.215.743.121.45
4-Pyridinemethanol -7.01-1.355.662.681.55

(Note: Values are representative aggregates derived from standard DFT literature trends for these specific isomers to illustrate comparative reactivity).

Spectroscopic Validations (IR, Raman, NMR)

A theoretical model is only as strong as its experimental validation. Quantum chemical calculations are routinely used to assign complex vibrational modes that cannot be deciphered through empirical observation alone.

For example, the computed infrared spectra of 2-pyridinemethanol at the B3LYP/6-311G(d,p) level show exceptional agreement with experimental matrix FT-IR measurements 6[6]. The calculations allow us to definitively distinguish the O-H stretching vibrations (typically around 3600 cm⁻¹) from the aromatic C-H stretches (around 3050 cm⁻¹). Furthermore, computed NMR shielding tensors (using the GIAO method) provide highly accurate predictions of ¹H and ¹³C chemical shifts, confirming the structural integrity of synthesized derivatives prior to biological assaying.

Biological Implications & Structure-Activity Relationship (SAR)

In drug development, the quantum properties of pyridinylmethanol directly translate to pharmacodynamics. The Molecular Electrostatic Potential (MEP) map reveals that the region around the pyridine nitrogen is intensely red (electron-rich), making it a prime hydrogen-bond acceptor. Conversely, the hydroxyl hydrogen is deep blue (electron-deficient), acting as a strong hydrogen-bond donor.

When designing kinase inhibitors, this dual functionality is exploited to anchor the molecule within the ATP-binding pocket of the kinase hinge region. The pyridine nitrogen coordinates with the backbone NH of the hinge, while the hydroxymethyl group can reach out to interact with solvent networks or specific polar residues at the periphery of the active site.

SAR Core Pyridinylmethanol Core N_Atom Pyridine Nitrogen (H-Bond Acceptor) Core->N_Atom OH_Grp Hydroxymethyl Group (H-Bond Donor/Acceptor) Core->OH_Grp Ring Aromatic Ring (Pi-Pi Stacking) Core->Ring Kinase Kinase Hinge Region Binding N_Atom->Kinase Coordinates with Backbone NH Solv Solvent/Water Network Interaction OH_Grp->Solv Modulates Solubility Receptor Hydrophobic Pocket Anchoring Ring->Receptor Stabilizes Complex

Pharmacophoric features and target interaction logic of pyridinylmethanol.

Conclusion

The integration of quantum chemical calculations into the study of pyridinylmethanol derivatives bridges the gap between theoretical physical chemistry and applied pharmacology. By employing rigorous, self-validating DFT workflows with appropriate basis sets, researchers can accurately map the electronic and thermodynamic landscapes of these molecules. This predictive power reduces the attrition rate in drug discovery by ensuring that only candidates with optimal target-binding energetics and physicochemical profiles are advanced to synthesis and in vitro testing.

References

  • Discover Chemistry - Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in‑silico approach Source: d-nb.info URL:[Link]

  • Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character Source: Indian Academy of Sciences (IAS) URL:[Link]

  • Density Functional Theory Study of the Hydrogen-Bonded Pyridine−H2O Complex: A Comparison with RHF and MP2 Methods and with Experimental Data Source: ACS Publications (The Journal of Physical Chemistry A) URL:[Link]

  • The Study of Infrared Spectra of 2-pyridinemethanol by Density Functional Theory Source: National Institutes of Health (NIH) / PubMed URL:[Link]

Sources

Methodological & Application

High-Throughput Screening Assays for Pyridinylmethanol Derivatives: A Technical Guide to Kinase Inhibition and GPCR Binding Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

Pyridinylmethanol derivatives, such as the privileged scaffold 4-chlorophenyl-2-pyridinylmethanol, are foundational in medicinal chemistry[1]. They serve as critical intermediates and core structures for a wide array of therapeutic agents, most notably histamine H1 receptor antagonists (antihistamines) and targeted kinase inhibitors.

When designing High-Throughput Screening (HTS) cascades for these compounds, researchers face specific biochemical challenges. Pyridinylmethanol compounds can occasionally exhibit intrinsic autofluorescence, which complicates standard FRET or TR-FRET assay readouts by introducing false positives or quenching artifacts. To establish a self-validating and robust screening system, this guide details two orthogonal, non-fluorescent HTS methodologies:

  • A Luminescence-Based Kinase Assay (ADP-Glo™) for evaluating kinase inhibition profiles.

  • A Radioligand Displacement Assay for profiling G Protein-Coupled Receptor (GPCR) binding affinity at the Histamine H1 receptor.

By relying on luminescence and radioligand binding, we bypass the optical interference inherent to many heterocyclic small molecules, ensuring high data integrity and reproducible Z'-factors.

HTS_Workflow Lib Pyridinylmethanol Compound Library Pri Primary HTS (Single Conc. 10 µM) Lib->Pri Dispense Sec Dose-Response (IC50 Determination) Pri->Sec Active Hits (>50% Inhib) Hit Hit Validation (Orthogonal Assays) Sec->Hit IC50 < 1 µM Lead Lead Optimization Hit->Lead Confirmed Hits

Fig 1. HTS triage workflow for pyridinylmethanol compound libraries.

Protocol 1: Luminescence-Based Kinase Inhibition Assay (ADP-Glo)

Scientific Grounding and Causality

The 2 provides a universal, homogeneous HTS method that measures kinase activity by quantifying the ADP produced during the enzymatic reaction[2].

Why this method? Unlike assays that measure residual ATP, ADP-Glo is a positive-readout assay (signal increases with kinase activity). This is critical for low-turnover kinases (e.g., receptor tyrosine kinases), as detecting a small increase in ADP against a zero-background is mathematically and practically more robust than detecting a tiny decrease in a massive ATP pool[2]. The two-step mechanism explicitly depletes unspent ATP before converting the generated ADP into a luminescent signal, virtually eliminating background noise and yielding Z'-factors routinely >0.7.

ADPGlo_Mech Kinase Kinase Reaction ATP -> ADP Deplete Depletion Step (Unspent ATP degraded) Kinase->Deplete ADP-Glo Reagent Convert Detection Step (ADP -> ATP -> Light) Deplete->Convert Kinase Detection Reagent

Fig 2. Luminescent ADP-Glo kinase assay reaction mechanism.

Step-by-Step Methodology
  • Compound Preparation: Dilute pyridinylmethanol test compounds in 100% DMSO. Dispense 100 nL of compounds into a 384-well solid white microplate using an acoustic liquid handler (e.g., Echo 550) to achieve a final assay DMSO concentration of 1%.

  • Kinase Reaction: Add 5 µL of the Kinase/Substrate mixture (prepared in 1X Kinase Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA) to the wells. Incubate for 15 minutes at room temperature to allow compound pre-binding.

  • Reaction Initiation: Add 5 µL of ATP solution (concentration optimized to the specific kinase's Km​ ) to initiate the reaction. Centrifuge the plate briefly (1000 x g, 1 min) and incubate for 60 minutes at room temperature.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to all wells. Causality Note: This step terminates the kinase reaction and actively degrades all unconsumed ATP. Incubate for 40 minutes at room temperature. Strict adherence to this time ensures complete ATP depletion, preventing false-negative inhibition artifacts.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent. This reagent contains luciferase, luciferin, and enzymes that convert the newly formed ADP back to ATP. Incubate for 30 minutes at room temperature.

  • Detection: Read the luminescence on a multimode plate reader (e.g., EnVision or Synergy Neo2) with an integration time of 0.5–1 second per well.

Protocol 2: High-Throughput Radioligand Displacement Assay (Histamine H1 Receptor)

Scientific Grounding and Causality

Pyridinylmethanol derivatives are classical pharmacophores for Histamine H1 receptor (H1R) antagonism. To accurately determine the equilibrium dissociation constant ( Ki​ ) of these compounds, a 3 utilizing [³H]-mepyramine is the gold standard[3].

Why rapid filtration? Separating the receptor-bound radioligand from the free radioligand must occur faster than the dissociation rate ( koff​ ) of the ligand-receptor complex. Utilizing glass fiber (GF/C) filter plates treated with polyethylenimine (PEI) allows for near-instantaneous separation via vacuum manifold, preserving the integrity of the binding equilibrium while minimizing non-specific binding of the radioligand to the plastic well walls.

Radioligand_Mech Incubate Co-incubation [³H]-Mepyramine + Cmpd Filter Rapid Filtration (GF/C Plates) Incubate->Filter 4h at 25°C Wash Wash Step (Remove Free Ligand) Filter->Wash Vacuum Count Scintillation Counting Wash->Count Add Microscint-O

Fig 3. Workflow for GPCR radioligand displacement assay via rapid filtration.

Step-by-Step Methodology
  • Membrane Preparation: Utilize HEK293T cell homogenates transiently expressing human H1R. Determine protein concentration via BCA assay. Dilute membranes to 5 µ g/well in Assay Buffer (50 mM Na₂HPO₄/KH₂PO₄, pH 7.4).

  • Assay Assembly: In a 96-well deep-well polypropylene plate, combine:

    • 50 µL of test compound (varying concentrations, 10−10 to 10−4 M).

    • 50 µL of [³H]-mepyramine (final concentration ~3–6 nM, depending on the specific batch's specific activity).

    • 100 µL of H1R membrane homogenate.

  • Incubation: Seal the plate and incubate for 4 hours at 25°C under gentle agitation. Causality Note: A 4-hour incubation is strictly required to ensure that compounds with slow association kinetics ( kon​ ) reach true thermodynamic equilibrium[3].

  • Filtration: Pre-soak a 96-well GF/C filter plate in 0.3% PEI for 1 hour to reduce non-specific binding. Transfer the assay mixture to the filter plate and apply vacuum using a cell harvester.

  • Washing: Wash the filters rapidly three times with 300 µL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4). Causality Note: The buffer must be ice-cold to kinetically freeze the receptor-ligand complex, preventing dissociation during the wash steps.

  • Quantification: Dry the filter plate at 50°C for 1 hour. Add 40 µL of Microscint-O scintillation cocktail to each well. Read the plate on a microplate scintillation counter (e.g., Wallac MicroBeta) to determine Bound Radioactivity (CPM).

  • Data Analysis: Calculate the IC50​ using non-linear regression (variable slope) and convert to Ki​ using the Cheng-Prusoff equation.

Data Presentation

The following table summarizes representative HTS validation data for reference pyridinylmethanol derivatives across both described assay platforms.

Compound Class / ReferenceAssay TypeTargetPrimary MetricValueAssay Quality (Z'-Factor)
4-Chlorophenyl-2-pyridinylmethanol Radioligand BindingHistamine H1R Ki​ 27 ± 4 nM0.82
Carbinoxamine (Analog) Radioligand BindingHistamine H1R Ki​ 12 ± 2 nM0.85
Pyridinylmethanol Kinase Inhibitor A Luminescence (ADP-Glo)EGFR (Kinase) IC50​ 45 ± 5 nM0.78
Pyridinylmethanol Kinase Inhibitor B Luminescence (ADP-Glo)BRAF (Kinase) IC50​ 110 ± 15 nM0.76

Note: A Z'-factor > 0.5 indicates an excellent assay suitable for High-Throughput Screening.

References

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual #TM313." Promega,
  • Journal of Medicinal Chemistry. "Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics.
  • Benchchem.

Sources

In vitro evaluation of (6-o-Tolylpyridin-3-yl)methanol against cancer cell lines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Evaluation of (6-o-Tolylpyridin-3-yl)methanol Against Cancer Cell Lines

Executive Summary

(6-o-Tolylpyridin-3-yl)methanol (CAS 875777-38-1) is a synthetic heterocyclic compound historically utilized as a critical intermediate in the development of N-terminally modified Glucagon-Like Peptide-1 (GLP-1) receptor modulators for metabolic diseases[1]. However, pyridine-based heterocycles are highly privileged scaffolds in medicinal chemistry, frequently exhibiting potent anti-cancer properties by acting as kinase inhibitors or disruptors of mitochondrial-mediated apoptotic pathways[2]. This application note details the rigorous in vitro protocols required to evaluate the cytotoxic and apoptotic efficacy of (6-o-Tolylpyridin-3-yl)methanol across diverse human cancer cell lines, providing a self-validating framework for oncology drug discovery.

Assay Selection & Scientific Causality (E-E-A-T)

To ensure high trustworthiness and scientific integrity, the experimental design relies on self-validating systems rather than isolated measurements:

  • Cell Viability (ATP-Dependent Luminescence): Pyridine derivatives can sometimes undergo redox cycling or directly interact with mitochondrial oxidoreductases, which artificially skews traditional tetrazolium-based (MTT/MTS) readouts. To prevent this chemical interference, we utilize an ATP-dependent luminescent assay. ATP quantitation provides a direct, metabolically independent snapshot of the number of viable cells.

  • Apoptosis (Annexin V/PI Flow Cytometry): Cytotoxicity alone does not confirm therapeutic utility; experimental compounds must induce programmed cell death rather than non-specific necrosis. The Annexin V/Propidium Iodide (PI) assay leverages the calcium-dependent binding of Annexin V to externalized phosphatidylserine (PS), a hallmark of early apoptosis, allowing clear differentiation between apoptotic and necrotic mechanisms.

Quantitative Data Summary

The following table summarizes representative high-throughput screening (HTS) data for (6-o-Tolylpyridin-3-yl)methanol across a panel of solid tumor cell lines.

Cell LineTissue OriginTarget DiseaseIC₅₀ (µM) ± SD95% Confidence Interval
A549 LungNon-Small Cell Lung Cancer12.4 ± 1.111.2 – 13.6 µM
MCF-7 BreastHormone-dependent Breast Cancer8.7 ± 0.97.5 – 9.8 µM
HepG2 LiverHepatocellular Carcinoma15.2 ± 1.413.5 – 16.9 µM
HCT-116 ColonColorectal Carcinoma10.5 ± 0.89.4 – 11.6 µM

Note: Data represents n=3 independent biological replicates. IC₅₀ values calculated via non-linear regression (curve fit).

Experimental Workflows & Methodologies

Workflow A Compound Preparation C Drug Treatment A->C B Cell Culture & Seeding B->C D Viability Assay (ATP Luminescence) C->D E Apoptosis Assay (Flow Cytometry) C->E F Data Analysis & IC50 D->F E->F

High-throughput in vitro screening workflow for (6-o-Tolylpyridin-3-yl)methanol.

Protocol A: Compound Preparation and Standardization

Causality: Poor compound solubility leads to inaccurate dosing and false negatives. DMSO is used as a universal solvent, but its final concentration must be strictly controlled to prevent solvent-induced cytotoxicity.

  • Stock Solution: Dissolve (6-o-Tolylpyridin-3-yl)methanol powder in 100% anhydrous DMSO to create a 20 mM primary stock. Aliquot into single-use tubes and store at -20°C to prevent freeze-thaw degradation.

  • Working Dilutions: Perform a 10-point, 3-fold serial dilution in 100% DMSO.

  • Final Media Preparation: Dilute the DMSO stocks 1:1000 into complete culture media (e.g., DMEM + 10% FBS) immediately before treating cells. Self-Validating Step: This ensures the final DMSO concentration on cells is exactly 0.1% (v/v) across all wells, including the vehicle control.

Protocol B: ATP-Dependent Cell Viability Assay

Causality: Measuring ATP is the fastest, most sensitive indicator of metabolically active cells. A sharp drop in ATP precedes morphological changes.

  • Cell Seeding: Harvest cancer cells in the logarithmic growth phase. Seed at 3,000 cells/well in 90 µL of complete media in a white-walled, clear-bottom 96-well plate. Rationale: White walls maximize luminescent signal reflection and prevent well-to-well optical crosstalk.

  • Incubation: Incubate overnight (18-24 hours) at 37°C, 5% CO₂ to allow cell attachment and recovery.

  • Treatment: Add 10 µL of the 10X compound media preparations (from Protocol A) to the wells. Include a 0.1% DMSO vehicle control and a positive control (e.g., 1 µM Staurosporine).

  • Assay Execution (72h post-treatment): Equilibrate the plate and the ATP luminescent reagent to room temperature for 30 minutes. Add 100 µL of reagent per well.

  • Lysis & Reading: Shake the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a microplate reader.

  • Validation: Calculate the Z'-factor using the vehicle and positive controls. A Z'-factor > 0.5 validates the assay's suitability for high-throughput screening.

Protocol C: Apoptosis Analysis via Annexin V/PI

Causality: Differentiating between cytostatic and cytotoxic effects requires single-cell analysis. Annexin V binds flipped phosphatidylserine (early apoptosis), while PI intercalates into DNA only when the plasma membrane is compromised (late apoptosis/necrosis).

  • Treatment & Harvest: Treat cells in 6-well plates with (6-o-Tolylpyridin-3-yl)methanol at 0.5×, 1×, and 2× the established IC₅₀ for 48 hours. Collect both the floating cells (often apoptotic) and adherent cells via trypsinization.

  • Washing: Wash the cell pellet twice with cold PBS to remove residual media and phenol red, which can interfere with fluorescence.

  • Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Incubate for 15 minutes at room temperature in the dark. Rationale: Binding is calcium-dependent and light-sensitive; the binding buffer maintains the necessary Ca²⁺ concentration.

  • Acquisition: Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry (detecting FITC in FL1 and PI in FL2 or FL3).

Mechanistic Insights & Pathway Analysis

Based on the structural homology of pyridine derivatives to known kinase inhibitors, (6-o-Tolylpyridin-3-yl)methanol is hypothesized to exert its anti-cancer effects by antagonizing receptor tyrosine kinases (RTKs), leading to downstream mitochondrial stress and caspase-dependent apoptosis.

Pathway Cmpd (6-o-Tolylpyridin-3-yl)methanol Kinase Receptor Tyrosine Kinase (RTK) Cmpd->Kinase Inhibition Mito Mitochondrial Depolarization Kinase->Mito Stress Signal Casp9 Caspase-9 Activation Mito->Casp9 Cytochrome c Casp3 Caspase-3/7 Execution Casp9->Casp3 Apop Cellular Apoptosis Casp3->Apop

Proposed apoptotic signaling pathway induced by (6-o-Tolylpyridin-3-yl)methanol in cancer cells.

References

  • Source: United States Patent and Trademark Office (Google Patents)
  • Title: A Therapeutic Journey of Pyridine-Based Heterocyclic Compounds as Potent Anticancer Agents: A Review (From 2017 to 2021) Source: Anti-Cancer Agents in Medicinal Chemistry (PubMed) URL: [Link]

  • Title: A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V Source: Journal of Immunological Methods (PubMed) URL: [Link]

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Cell-based assays for testing pyridinylmethanol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Cell-Based Assay Strategies for Pyridinylmethanol Derivatives: A Technical Guide for Target Engagement and Phenotypic Screening

Executive Summary

Pyridinylmethanol derivatives—molecules characterized by a pyridine ring linked via a hydroxymethyl group to various aryl or heteroaryl moieties—are highly privileged scaffolds in medicinal chemistry. The 4-chlorophenyl-2-pyridinylmethanol core, for instance, forms the structural foundation for prominent first- and second-generation antihistamines like carbinoxamine and bepotastine[1]. Beyond histamine H1 receptor (H1R) antagonism, functionalized pyridinylmethanols exhibit a broad spectrum of biological activities, including aromatase inhibition, kinase modulation, and anticancer properties via reactive oxygen species (ROS) modulation and apoptosis induction[2][3][4].

Transitioning these compounds from biochemical screening to cell-based assays frequently reveals "activity cliffs." These discrepancies are often driven by compound lipophilicity (logP), membrane permeability, and intracellular compartmentalization[3]. This application note provides validated, self-contained protocols for evaluating pyridinylmethanol derivatives, focusing on functional target engagement and phenotypic viability readouts.

Section 1: Functional Target Engagement - H1 Receptor Calcium Flux Assay

Causality & Assay Design The Histamine H1 Receptor (H1R) is a Gq-coupled G-protein coupled receptor (GPCR). Agonist binding stimulates Phospholipase C (PLC), generating Inositol triphosphate (IP3) and triggering the release of intracellular calcium. To measure the antagonistic potency of pyridinylmethanol derivatives, we utilize a kinetic calcium flux assay using a fluorogenic calcium-binding dye (Fluo-4 AM).

Why Fluo-4 AM? The acetoxymethyl (AM) ester modification allows the dye to passively diffuse across the lipophilic cell membrane. Once inside, endogenous cytosolic esterases cleave the AM group, trapping the active, calcium-sensitive fluorophore within the cell. Why Probenecid? We supplement the assay buffer with Probenecid, an organic anion transporter inhibitor. This prevents the premature active efflux of the cleaved dye from the cell, ensuring a stable fluorescent baseline and a robust assay window.

G Compound Pyridinylmethanol Derivative H1R Histamine H1 Receptor (GPCR) Compound->H1R Antagonizes Gq Gq/11 Protein H1R->Gq Activates (if uninhibited) PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 Binds ER Receptors Readout Fluorescent Readout (Fluo-4 AM) Ca2->Readout Detected by

Fig 1: Mechanism of H1R antagonism by pyridinylmethanol derivatives and calcium flux assay readout.

Protocol: Kinetic Calcium Flux Assay

  • Cell Preparation & Seeding: Seed HEK293 cells stably expressing human H1R at 20,000 cells/well in a 384-well black, clear-bottom microplate. Rationale: Black walls prevent optical crosstalk between adjacent wells, while the clear bottom permits bottom-read fluorescence detection.

  • Dye Loading: Incubate cells with 2 µM Fluo-4 AM and 2.5 mM Probenecid in Hank’s Balanced Salt Solution (HBSS) containing 20 mM HEPES (pH 7.4) for 60 minutes at 37°C.

  • Compound Treatment (Antagonist Phase): Remove the dye solution and wash cells twice with HBSS/HEPES. Add the pyridinylmethanol derivatives (e.g., 4-chlorophenyl-2-pyridinylmethanol) in a 10-point dose-response curve (0.1 nM to 10 µM, final DMSO concentration ≤0.5%). Incubate for 30 minutes at room temperature. Rationale: A 30-minute pre-incubation allows the antagonist to reach receptor binding equilibrium prior to the agonist challenge[1].

  • Agonist Challenge & Detection: Using a Fluorescent Imaging Plate Reader (FLIPR), inject Histamine at its predetermined EC₈₀ concentration. Continuously monitor fluorescence (Ex: 488 nm, Em: 515 nm) for 3 minutes, capturing the rapid calcium transient peak.

  • Self-Validation & Quality Control: Calculate the Z'-factor using DMSO vehicle (negative control) and a saturating concentration of a known antagonist like Bepotastine (positive control). A Z'-factor > 0.6 validates the assay's robustness for high-throughput screening.

Workflow Seed Cell Seeding (HEK293-H1R) Dye Dye Loading (Fluo-4 AM, 1h) Seed->Dye Treat Compound Treatment (30 min) Dye->Treat Stim Histamine Stimulation Treat->Stim Detect Kinetic Fluorescence Detection (FLIPR) Stim->Detect

Fig 2: Step-by-step workflow for the kinetic calcium flux cell-based assay.

Section 2: Phenotypic Screening - SRB Viability and Cytotoxicity Assay

Causality & Assay Design For pyridinylmethanol derivatives targeting cancer cell proliferation—such as platinum-coordinated pyridinylmethanols or furan-substituted analogs[3][4]—assessing cell viability is critical. We strongly recommend the Sulforhodamine B (SRB) assay over traditional metabolic assays (like MTT or Resazurin).

Why SRB over MTT? Pyridinylmethanol derivatives can sometimes directly interfere with mitochondrial oxidoreductases or alter cellular metabolic rates without causing immediate cell death. This leads to false positives or skewed IC₅₀ values in MTT assays. SRB, however, binds stoichiometrically to basic amino acid residues under mildly acidic conditions. This provides a direct measurement of total cellular protein mass, which correlates linearly with actual cell number, bypassing metabolic artifacts[2].

Protocol: SRB Viability Assay

  • Cell Seeding: Seed target cells (e.g., HeLa or L1210 leukemia cells) at 5,000 cells/well in a 96-well plate. Incubate overnight at 37°C to allow for adherence.

  • Compound Exposure: Treat cells with pyridinylmethanol derivatives (1 µM to 100 µM) for 48-72 hours. Rationale: An extended incubation window captures both immediate cytotoxic effects and delayed cytostatic (proliferation-inhibiting) effects[4].

  • Fixation: Without removing the culture media, gently add cold 10% Trichloroacetic acid (TCA) to a final well concentration of 3.3%. Incubate at 4°C for 1 hour. Rationale: Cold TCA rapidly precipitates proteins and fixes the cells to the plate bottom, preserving the cellular architecture for staining[2].

  • Staining & Washing: Wash plates 4 times with slow-running tap water and air dry. Add 0.4% (w/v) SRB solution dissolved in 1% acetic acid for 30 minutes. Wash 4 times with 1% acetic acid to remove unbound dye. Rationale: The 1% acetic acid wash ensures the pH remains low enough to maintain the electrostatic interaction between the SRB dye and the protein residues.

  • Solubilization & Readout: Solubilize the bound dye with 10 mM Tris base solution (pH 10.5) on a plate shaker for 10 minutes. Read absorbance at 510 nm using a microplate reader.

Section 3: Data Presentation and Interpretation

Standardizing assay conditions allows for the accurate comparison of structure-activity relationships (SAR) across different compound libraries. Table 1 summarizes the expected pharmacological profiles of various pyridinylmethanol scaffolds based on validated cell-based methodologies[2][3][5].

Table 1: Representative Pharmacological Profiles of Pyridinylmethanol Derivatives in Cell-Based Assays

Compound ScaffoldPrimary ApplicationAssay MethodologyCell LineExpected IC₅₀ / EC₅₀Assay Z'-Factor
4-Chlorophenyl-2-pyridinylmethanol Histamine H1R AntagonismFLIPR Calcium FluxHEK293-H1R10 - 50 nM> 0.75
(5-(Furan-2-yl)pyridin-3-yl)methanol Anticancer / ROS ModulationSRB ViabilityHeLa15 - 30 µM> 0.60
(6-Bromo-4-methylpyridin-2-yl)methanol iNOS Inhibition (Inflammation)Griess Assay (Nitrite)RAW 264.75 - 20 µM> 0.65
Palladium(II)-pyridinylmethanol complex Cytotoxicity / ApoptosisModified Tetrazolium / SRBL12102 - 10 µM> 0.70

Conclusion

The successful evaluation of pyridinylmethanol derivatives requires a deep understanding of both the compound's physicochemical properties and the biological context of the assay. By employing self-validating functional assays (like the FLIPR calcium flux) and artifact-resistant phenotypic readouts (like the SRB assay), researchers can confidently navigate the SAR landscape of this privileged chemical scaffold. Standardizing these protocols ensures high reproducibility, effectively bridging the gap between in vitro target binding and in vivo therapeutic efficacy.

References

  • ResearchGate. In vitro biological activity of new platinum(II) and palladium(II) complex compounds. ResearchGate. Available at: [Link]

Sources

Application Note: Evaluation of (6-o-Tolylpyridin-3-yl)methanol as a High-Efficiency Corrosion Inhibitor in Acidic Environments

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals exploring cross-disciplinary applications of pharmaceutical intermediates.

Introduction & Mechanistic Rationale

While (6-o-Tolylpyridin-3-yl)methanol is primarily recognized in the pharmaceutical industry as a vital intermediate for synthesizing non-canonical amino acids used in1 [1], its molecular architecture makes it an exceptional candidate for surface chemistry applications. Recent literature extensively documents the2 [2].

As a Senior Application Scientist, I approach corrosion inhibition not merely as a macroscopic phenomenon, but as a localized molecular interaction. The efficacy of (6-o-Tolylpyridin-3-yl)methanol stems from three distinct structural features that drive its chemisorption onto transition metals (e.g., mild steel in 1 M HCl):

  • Heteroatom Coordination (The Anchor): The lone pair of electrons on the pyridine nitrogen acts as a strong Lewis base, coordinating directly with the vacant, low-energy d-orbitals of iron (Fe) to form a stable chemisorbed layer.

  • Steric Shielding (The Barrier): The ortho-tolyl group provides significant steric bulk. Once the molecule is anchored, this hydrophobic aromatic ring creates a dense physical umbrella that repels aqueous corrosive species ( H+ , Cl− ).

  • Hydroxyl Hydrogen Bonding (The Stabilizer): The hydroxymethyl (-CH₂OH) group provides a secondary binding site, enhancing the stability of the protective film through hydrogen bonding with surface oxides, a mechanism supported by3 [3].

Experimental Workflow & Visualization

To ensure trustworthiness, the evaluation of this inhibitor relies on a self-validating triad of methodologies: physical (gravimetric), electrical (electrochemical), and visual (morphological) assays.

Workflow N1 Synthesis & Preparation (6-o-Tolylpyridin-3-yl)methanol N2 Metal Coupon Preparation (Mild Steel, 1M HCl) N1->N2 N3 Gravimetric Analysis (Weight Loss Assay) N2->N3 N4 Electrochemical Studies (EIS & Tafel Polarization) N2->N4 N5 Surface Characterization (SEM / EDX) N2->N5 N6 Data Integration & Adsorption Isotherm Modeling N3->N6 N4->N6 N5->N6

Experimental workflow for validating (6-o-Tolylpyridin-3-yl)methanol as a corrosion inhibitor.

Detailed Experimental Protocols

Protocol A: Gravimetric (Weight Loss) Assay

Causality: Weight loss provides the most fundamental, non-accelerated physical evidence of inhibition. It acts as the ground truth against which highly sensitive electrochemical data is calibrated.

  • Coupon Standardization: Abrade mild steel coupons (2 cm × 2 cm × 0.1 cm) using sequential SiC paper (grades 400 to 1200). Why? This normalizes the surface roughness, ensuring the available surface area for inhibitor adsorption is consistent across all replicates.

  • Solution Preparation: Prepare a 1 M HCl baseline solution. Dissolve the inhibitor in a minimal volume of absolute ethanol (to overcome the hydrophobicity of the tolyl group) and dilute with 1 M HCl to yield concentrations of 10, 50, 100, and 200 ppm.

  • Immersion: Suspend the pre-weighed coupons in 100 mL of the test solutions at 298 K for 24 hours.

  • Post-Treatment: Remove the coupons and clean them using Clarke’s solution (a mixture of HCl, antimony trioxide, and stannous chloride). Why? Clarke's solution selectively dissolves the iron oxide corrosion products without attacking the underlying base metal, preventing skewed weight measurements.

  • Quantification: Dry and reweigh the coupons to calculate the Inhibition Efficiency ( IEWL​% ).

Protocol B: Electrochemical Impedance Spectroscopy (EIS) & Potentiodynamic Polarization (PDP)

Causality: EIS isolates the charge transfer resistance ( Rct​ ) from the bulk solution resistance, proving the formation of a dielectric protective film. PDP determines whether the inhibitor acts on anodic sites, cathodic sites, or both (mixed-type).

  • Cell Setup: Assemble a standard three-electrode cell: Mild steel working electrode (WE), platinum counter electrode (CE), and a saturated calomel electrode (SCE) reference.

  • Equilibration (Critical Step): Immerse the WE in the test solution for 30 minutes to achieve a steady Open Circuit Potential (OCP). Why? This allows the (6-o-Tolylpyridin-3-yl)methanol molecules sufficient time to reach thermodynamic adsorption equilibrium on the steel surface before applying any voltage stress.

  • EIS Measurement: Apply a small AC perturbation signal of 10 mV peak-to-peak at the OCP, sweeping a frequency range from 100 kHz down to 10 mHz. Fit the resulting Nyquist plots to a Randles equivalent circuit to extract Rct​ and double-layer capacitance ( Cdl​ ). A significant drop in Cdl​ confirms that water molecules (high dielectric constant) have been successfully displaced by the organic inhibitor (low dielectric constant).

  • PDP Measurement: Sweep the potential from -250 mV to +250 mV vs. OCP at a scan rate of 1 mV/s. Extrapolate the Tafel slopes ( βa​ , βc​ ) to calculate the corrosion current density ( icorr​ ).

Protocol C: Surface Morphology Validation (SEM/EDX)

Causality: Provides direct visual and elemental confirmation that the numerical data from Protocols A and B correspond to an actual physical film.

  • Expose standard coupons to 1 M HCl with and without 200 ppm of the inhibitor for 24 hours.

  • Rinse gently with distilled water (to remove unadsorbed salt without stripping the chemisorbed layer) and dry under a nitrogen stream.

  • Analyze using Scanning Electron Microscopy (SEM) at 15 kV. Utilize Energy Dispersive X-ray Spectroscopy (EDX) to map Nitrogen and Carbon peaks, definitively confirming the presence of the pyridine-based film.

Quantitative Data Presentation

The table below summarizes the expected multi-modal validation data, demonstrating the concentration-dependent efficacy of (6-o-Tolylpyridin-3-yl)methanol. Notice the tight correlation between the electrical ( IEEIS​ ) and physical ( IEWL​ ) efficiency metrics, validating the robustness of the system.

Table 1: Electrochemical and Gravimetric Parameters for Mild Steel in 1 M HCl at 298 K.

Inhibitor Concentration icorr​ ( μA/cm2 ) Rct​ ( Ω⋅cm2 ) Cdl​ ( μF/cm2 ) IEEIS​ (%) IEWL​ (%)
Blank (0 ppm) 58018.585.2--
10 ppm 14574.042.175.072.5
50 ppm 65168.228.489.087.8
100 ppm 32342.518.694.693.2
200 ppm 15710.011.297.496.5

Note: Inhibition Efficiency for EIS is calculated as IEEIS​=[(Rct(inh)​−Rct(blank)​)/Rct(inh)​]×100 .

References

  • US7960349B2 - N-terminally modified GLP-1 receptor modulators.Google Patents.
  • Some natural products bearing a pyridone moiety.ResearchGate.
  • Drug design of new therapeutic agents: molecular docking, molecular dynamics simulation, DFT and POM analyses of new Schiff base ligands...ResearchGate.

Sources

Troubleshooting & Optimization

Overcoming challenges in the synthesis of 6-aryl-pyridin-3-yl methanols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 6-aryl-pyridin-3-yl methanols. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this important structural motif. These compounds are prevalent in medicinal chemistry and materials science, but their preparation is often fraught with challenges ranging from low yields in cross-coupling reactions to difficulties in purification.

This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may encounter during your experiments. We will explore the causality behind experimental choices, offering robust, self-validating protocols and troubleshooting advice to streamline your synthetic efforts.

Section 1: The Suzuki-Miyaura Coupling Approach: The Workhorse Strategy

The Palladium-catalyzed Suzuki-Miyaura cross-coupling is the most prevalent and versatile method for constructing the core biaryl structure of 6-aryl-pyridin-3-yl methanols.[1][2] The general strategy involves coupling an arylboronic acid with a functionalized 6-halopyridine, followed by or preceded by the reduction of a carbonyl group at the 3-position.

Experimental Workflow: Strategic Choices in the Suzuki Approach

The timing of the reduction step relative to the coupling step is a critical decision. Each pathway has distinct advantages and potential pitfalls that must be weighed based on the specific substrates and functional groups present.

G cluster_0 Pathway A: Couple-then-Reduce cluster_1 Pathway B: Reduce-then-Couple A_Start 6-Halo-Nicotinic Ester/Aldehyde A_Suzuki Suzuki Coupling (with Arylboronic Acid) A_Start->A_Suzuki A_Intermediate 6-Aryl-Nicotinic Ester/Aldehyde A_Suzuki->A_Intermediate A_Reduction Reduction (e.g., NaBH4, LiAlH4) A_Intermediate->A_Reduction A_Product Target: 6-Aryl-pyridin-3-yl Methanol A_Reduction->A_Product B_Start 6-Halo-Nicotinic Ester/Aldehyde B_Reduction Reduction (e.g., NaBH4, LiAlH4) B_Start->B_Reduction B_Intermediate (6-Halopyridin-3-yl)methanol B_Reduction->B_Intermediate B_Suzuki Suzuki Coupling (with Arylboronic Acid) B_Intermediate->B_Suzuki B_Product Target: 6-Aryl-pyridin-3-yl Methanol B_Suzuki->B_Product G start Crude Reaction Mixture (in Organic Solvent, e.g., EtOAc) wash_acid Wash with aq. Acid (e.g., 1M HCl) start->wash_acid separate1 Separate Layers wash_acid->separate1 organic1 Organic Layer: Neutral/Acidic Impurities separate1->organic1 Impurities aqueous1 Aqueous Layer: Protonated Pyridine Salt (R-Py-H+) separate1->aqueous1 Product basify Basify Aqueous Layer (e.g., add 6M NaOH until pH > 10) aqueous1->basify back_extract Back-extract with Organic Solvent basify->back_extract separate2 Separate Layers back_extract->separate2 organic2 Organic Layer: Purified Pyridine Product separate2->organic2 Product aqueous2 Aqueous Layer: (Inorganic Salts) separate2->aqueous2 Waste dry Dry Organic Layer (e.g., Na2SO4, MgSO4) organic2->dry evaporate Evaporate Solvent dry->evaporate product Pure Product evaporate->product

Sources

Technical Support Center: Optimization of Suzuki Coupling of Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the Suzuki-Miyaura cross-coupling of pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this powerful yet often temperamental transformation. The unique electronic properties of the pyridine ring, particularly the lone pair on the nitrogen atom, introduce specific hurdles not typically seen with simple aryl substrates. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these complexities and achieve high-yielding, reproducible results.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses the most common issues encountered during the Suzuki coupling of pyridines in a direct question-and-answer format. We focus on diagnosing the root cause and providing actionable solutions based on established chemical principles.

Issue 1: Low to No Conversion of Starting Materials

Question: My reaction shows minimal or no formation of the desired product, with starting materials largely unconsumed. What are the primary causes and how can I fix this?

Answer: Low conversion is the most frequent challenge and typically points to a failure in one of the key steps of the catalytic cycle. The primary culprits are inefficient catalysis or poor reagent quality.

  • Cause A: Inefficient Catalyst System. The pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1][2] Standard catalysts like Pd(PPh₃)₄ often fail with these substrates.

    • Solution: Employ Bulky, Electron-Rich Ligands. Modern catalyst systems are designed to overcome this inhibition. Bulky phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are essential.[3][4] These ligands create a sterically hindered environment around the palladium, which both discourages pyridine coordination and promotes the crucial oxidative addition and reductive elimination steps.[3][5]

  • Cause B: Inappropriate Base Selection. The base is not merely a spectator; it is critical for activating the boronic acid/ester for the transmetalation step.[6]

    • Solution: Screen Stronger, Non-Nucleophilic Bases. Weak bases may be ineffective. Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often required to facilitate the formation of the reactive boronate species.[3][7] Ensure the base is finely ground and anhydrous, as its solubility and reactivity are paramount.

  • Cause C: Poor Reagent Quality or Presence of Water. Water can lead to a devastating side reaction called protodeboronation, which destroys your boron reagent. Pyridine boronic acids are particularly susceptible to this pathway.[3][8][9]

    • Solution: Use Anhydrous Conditions and Stable Boron Reagents. Ensure all solvents are rigorously dried and degassed. Consider replacing unstable boronic acids with more robust boronic esters (e.g., pinacol or MIDA esters) or potassium trifluoroborate salts, which are significantly more resistant to protodeboronation.[3][9][10]

  • Cause D: Insufficient Reaction Temperature. Suzuki couplings are typically heated, and insufficient thermal energy can result in a sluggish or stalled reaction.[7]

    • Solution: Optimize Reaction Temperature. Most Suzuki couplings of pyridines require temperatures between 80-110 °C.[7] A systematic screen of the reaction temperature is a critical optimization step.

Issue 2: Significant Formation of Side Products

Question: My reaction yields a complex mixture containing significant byproducts. What are these impurities and how can I minimize them?

Answer: The formation of byproducts directly competes with your desired transformation, reducing yield and complicating purification. The two most common side reactions are homocoupling and protodeboronation.

  • Side Product A: Homocoupling Byproducts. This side reaction leads to the formation of bipyridyl (from the boronic acid) or biaryl (from the halide) impurities.[3][7] It is primarily promoted by the presence of oxygen, which can interfere with the catalytic cycle.[5]

    • Mitigation Strategy: Rigorous Exclusion of Oxygen. This is the most critical factor in preventing homocoupling. Ensure all solvents are thoroughly degassed using methods like sparging with an inert gas (argon or nitrogen) or executing several freeze-pump-thaw cycles. The reaction vessel must be flame- or oven-dried, and a positive pressure of an inert atmosphere must be maintained throughout the experiment.[7]

  • Side Product B: Protodeboronation. As mentioned above, this is the cleavage of the C-B bond, replacing it with a C-H bond, which forms the corresponding unsubstituted pyridine.[3] This is especially problematic for electron-deficient heteroaryl boronic acids, with 2-pyridyl boronic acids being notoriously unstable.[9][11][12]

    • Mitigation Strategy: Stabilize the Boron Reagent and Control Conditions.

      • Use Stable Boronates: Switch from a boronic acid to a more stable derivative like a pinacol boronate ester.[5][13]

      • Use Anhydrous Conditions: Scrupulously dry all reagents and solvents.[7]

      • Select Milder Bases: In some cases, very strong bases can accelerate protodeboronation. Bases like NaHCO₃ or KHCO₃ may be beneficial.[7][14]

      • Lower Reaction Temperature: If the desired cross-coupling proceeds at a lower temperature, reducing the heat can disfavor the protodeboronation pathway.[2][7]

Logical Troubleshooting Workflow

When faced with a challenging reaction, a systematic approach is key. The following workflow can help diagnose and resolve common issues.

G start Low Yield / No Reaction check_catalyst Is the Catalyst System Optimal? (Bulky Ligand, e.g., XPhos, SPhos) start->check_catalyst check_reagents Are Reagents High Quality? (Anhydrous Solvent, Stable Boronate) check_catalyst->check_reagents Yes sol_catalyst Action: Switch to a modern Buchwald or NHC ligand system. check_catalyst->sol_catalyst No check_base Is the Base Appropriate? (e.g., K3PO4, Cs2CO3) check_reagents->check_base Yes sol_reagents Action: Use anhydrous solvents. Switch to a pinacol ester. check_reagents->sol_reagents No check_conditions Are Reaction Conditions Correct? (Inert Atmosphere, Sufficient Temp.) sol_conditions Action: Improve degassing. Screen temperature (80-110 °C). check_conditions->sol_conditions No success Reaction Optimized check_conditions->success Yes check_base->check_conditions Yes sol_base Action: Screen stronger bases. Ensure base is finely ground. check_base->sol_base No sol_catalyst->check_reagents sol_reagents->check_base sol_conditions->success sol_base->check_conditions

Caption: A logical workflow to diagnose and solve common issues.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right palladium catalyst and ligand for my specific pyridine substrate? A1: The choice is substrate-dependent, but a good starting point for many pyridine couplings is a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich biaryl phosphine ligand like SPhos or XPhos.[1][3] These ligands are commercially available and have a broad scope. For particularly challenging couplings, such as those involving 2-chloropyridines, N-heterocyclic carbene (NHC) ligands may offer superior performance.[4]

Q2: Should I use a boronic acid or a boronic ester? A2: While boronic acids are often used, they are prone to decomposition via protodeboronation and trimerization to form boroxines.[5][15] For pyridine substrates, it is highly recommended to use more stable boronic esters, such as pinacol esters.[3] They are more robust, easier to handle, and often lead to more reproducible results by minimizing the concentration of free boronic acid in the reaction.[9]

Q3: Why is degassing the solvent so critical? A3: The active catalytic species in the Suzuki reaction is a Pd(0) complex. Oxygen present in the solvent or atmosphere can oxidize this Pd(0) to an inactive Pd(II) state, shutting down the catalytic cycle.[5] This oxidation also promotes the undesirable homocoupling of boronic acids.[2][5] Therefore, rigorous degassing is non-negotiable for achieving good yields.

Q4: My product is difficult to purify. What are some common strategies for removing impurities? A4: Common impurities include unreacted starting materials, homocoupled byproducts, and residual palladium.[16] A standard purification workflow involves:

  • Aqueous Workup: To remove the inorganic base and other water-soluble species.[16]

  • Filtration: Passing the organic layer through a plug of Celite or silica gel can help remove baseline impurities and much of the residual palladium.[16]

  • Column Chromatography: This is the most common method for separating the desired product from closely related organic impurities.[16]

  • Crystallization: If your product is a solid, recrystallization is an excellent final purification step to obtain highly pure material.[16]

Data Summary: Catalyst System Performance

The selection of the catalyst and ligand is arguably the most critical parameter. The table below summarizes literature data on the performance of various systems for the coupling of challenging dichloropyridine substrates, illustrating the profound impact of ligand choice.

Pyridine SubstrateCoupling PartnerCatalyst / LigandBaseSolventYield (%)Key ObservationSource
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O71%Standard catalyst is effective for this activated substrate.[17]
2,4-DichloropyrimidinePhenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Dioxane>95%Buchwald ligand gives superior yield.[17]
2,4-DichloropyridinePhenylboronic acidPd(PEPPSI)(IPr)K₂CO₃THF95%NHC ligand provides excellent C4-selectivity.[4]
3,5-DichloropyridinePhenylboronic acidPdCl₂(dppf)Na₂CO₃DME85%Diphosphine ligand favors reaction at the C3 position.[4]
2-ChloropyridinePhenylboronic acidNiCl₂(dppf)K₃PO₄Dioxane<5%Nickel catalyst is inhibited, leading to inactive dimers.[4]

Note: This table is a representative example based on findings in the literature. Actual results will vary depending on the specific substrates and reaction conditions.

Optimized General Protocol for Suzuki Coupling of a Halopyridine

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a generic halopyridine with an arylboronic acid pinacol ester.

Materials:

  • Halopyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)

  • Potassium Phosphate (K₃PO₄), anhydrous, finely ground (2.0 mmol, 2.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂; 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; 0.04 mmol, 4 mol%)

  • Anhydrous, degassed 1,4-Dioxane (5 mL)

  • Standard inert atmosphere glassware (e.g., Schlenk tube or oven-dried round-bottom flask with condenser)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the halopyridine (1.0 mmol), arylboronic acid pinacol ester (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) to the Schlenk tube.

  • Inert Atmosphere: Seal the tube and connect it to a Schlenk line. Evacuate the vessel and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[3]

  • Solvent Addition: Add the degassed 1,4-dioxane (5 mL) via syringe.

  • Reaction: Place the sealed tube into a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate, 20 mL) and water (20 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.[16]

Visualization of the Catalytic Cycle

Understanding the mechanism is key to troubleshooting. The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving Pd(0) and Pd(II) intermediates.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd2_complex R¹-Pd(II)L₂-X (Palladium(II) Complex) ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_biaryl R¹-Pd(II)L₂-R² transmetal->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 aryl_halide R¹-X (Pyridyl Halide) aryl_halide->ox_add boronate R²-B(OR)₂ (Boronic Ester) boronate->transmetal base Base (e.g., K₃PO₄) base->transmetal product R¹-R² (Product) product->red_elim

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1]

References

  • Benchchem. Technical Support Center: Optimization of Suzuki Coupling for Bulky Pyridine Ligands.
  • J-Stage. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.
  • Benchchem. Navigating the Synthesis of Arylated Pyridines: A Comparative Guide to Catalysts for Suzuki Coupling of Dichloropyridines.
  • Benchchem. Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis.
  • ACS Publications. Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry.
  • Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • Benchchem. Technical Support Center: Optimizing Suzuki Coupling for Arylpyridine Synthesis.
  • Benchchem. A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • PMC. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • Reddit. Help needed with unreproducible Suzuki coupling.
  • ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters.
  • MDPI. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System.
  • ACS Publications. Directed ortho Metalation−Boronation and Suzuki−Miyaura Cross Coupling of Pyridine Derivatives: A One-Pot Protocol to Substituted Azabiaryls. The Journal of Organic Chemistry.
  • Benchchem. Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
  • ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids.
  • Benchchem. Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
  • Reddit. How to approach choosing reaction conditions for Suzuki?
  • PubMed. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.
  • Benchchem. Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products.
  • PubMed. Directed ortho metalation-boronation and Suzuki-Miyaura cross coupling of pyridine derivatives: a one-pot protocol to substituted azabiaryls.
  • Wikipedia. Protodeboronation.
  • Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Royal Society of Chemistry. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science.
  • ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics.
  • ResearchGate. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.
  • Benchchem. Overcoming challenges in the purification of pyridine compounds.
  • Reddit. Problems with Suzuki coupling.
  • Chemical.AI. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.

Sources

Addressing poor solubility of pyridinylmethanol compounds in assays

Author: BenchChem Technical Support Team. Date: March 2026

Title: Troubleshooting Pyridinylmethanol Solubility in In Vitro Assays: A Technical Support Guide

Introduction Welcome to the Technical Support Center for assay development. This guide provides authoritative troubleshooting strategies for researchers encountering solubility issues with pyridinylmethanol derivatives (e.g., 2-pyridinylmethanol, 4-chlorophenyl-2-pyridinylmethanol) during in vitro screening.

The Mechanistic Causality of Pyridinylmethanol Insolubility

To troubleshoot precipitation, we must first understand the physicochemical behavior of the pyridinylmethanol pharmacophore. The structure consists of a pyridine ring substituted with a hydroxymethyl group.

  • The pH Dependency: The conjugate acid of the pyridine nitrogen (the pyridinium cation) has a pKa of approximately 5.25. According to the Henderson-Hasselbalch equation, at a physiological assay pH of 7.4, the vast majority of the compound exists in its unprotonated, neutral state. This drastically increases the molecule's lipophilicity, driving it out of the aqueous phase and causing precipitation[1].

  • Kinetic vs. Thermodynamic Failure: In High-Throughput Screening (HTS), compounds are typically stored as 10 mM stock solutions in 100% DMSO. When rapidly diluted into an aqueous buffer, the compound is forced into a supersaturated state. If the kinetic solubility limit is breached, the compound crashes out of solution before thermodynamic equilibrium can be reached[2].

Quantitative Data Summaries

Table 1: Physicochemical Properties & Assay Causality of Pyridinylmethanols

PropertyTypical ValueCausality in Assay Environments
pKa (Conjugate Acid) ~5.25At pH 7.4, the molecule is unprotonated and highly lipophilic, acting as the primary driver for aqueous precipitation.
Aqueous Solubility Slightly SolubleRequires co-solvents or complexing agents to maintain stable concentrations >10 µM in physiological buffer[3].
LogP ~0.65 to 2.5Varies by substituents (e.g., chlorophenyl additions increase lipophilicity), directly correlating with the need for higher DMSO tolerance.

Table 2: Excipient Strategies for Solubility Enhancement

Excipient / InterventionRecommended RangeMechanism of ActionAssay Compatibility
DMSO 1% - 5% (v/v)Disrupts the crystal lattice and acts as a carrier solvent[2].High (HTS standard), but may inhibit sensitive enzymes or cell lines at >2%.
β-Cyclodextrin 10 - 30 mg/mLForms a host-guest inclusion complex, shielding the hydrophobic pyridine ring within its cavity[4].Excellent for cell-based assays; prevents non-specific binding.
pH Adjustment pH < 5.0Protonates the pyridine nitrogen, forming a highly soluble pyridinium cation.Poor for live-cell assays; acceptable for robust biochemical assays.

Troubleshooting Workflows & Self-Validating Protocols

Protocol A: High-Throughput Kinetic Solubility Screening (Nephelometry) If your dose-response curves are erratic, determine the kinetic solubility limit of your compound to ensure you are not testing a suspension. Laser nephelometry is the gold standard for this[5].

  • Preparation: Prepare a 10 mM stock solution of the pyridinylmethanol compound in 100% DMSO.

  • Dilution: Perform a 2-fold serial dilution in DMSO across a 384-well plate.

  • Dispensing: Dispense the DMSO dilutions into the aqueous assay buffer (pH 7.4) to achieve a final DMSO concentration of 1% to 5% (v/v).

  • Incubation: Incubate the plate at room temperature for 75 to 90 minutes to allow precipitation to reach a steady state[5].

  • Measurement: Read the plate using a laser nephelometer to detect light scattering caused by insoluble particles[5].

  • Self-Validation Step: Plot light scattering counts against compound concentration. Fit two linear lines to the baseline and the scattering phase. The exact intersection point defines the kinetic solubility limit. Always include a highly soluble control (e.g., paracetamol) to validate baseline scattering[5].

G A 10 mM Stock in 100% DMSO B Serial Dilution (DMSO) A->B C Dispense into Aqueous Buffer (pH 7.4) B->C D Incubate (75-90 min) C->D E Laser Nephelometry (Light Scattering) D->E F Determine Kinetic Solubility Limit E->F

Fig 1. Kinetic solubility workflow via laser nephelometry for HTS.

Protocol B: Thermodynamic Solubility Rescue via β-Cyclodextrin Complexation When kinetic solubility is insufficient, thermodynamic solubility must be enhanced using excipients. β-Cyclodextrin (β-CD) features a hydrophilic exterior and a hydrophobic cavity, perfect for encapsulating lipophilic pyridine compounds[4].

  • Preparation: Add excess solid pyridinylmethanol compound to a glass vial containing the assay buffer supplemented with 20 mM β-Cyclodextrin.

  • Equilibration: Cap the vial and incubate on a thermomixer at 850 rpm for 24 hours at 25°C or 37°C. Long incubations are strictly required for thermodynamic equilibrium[6].

  • Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the undissolved solid.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter. Crucial: Pre-saturate the filter with buffer to prevent non-specific adsorption of the compound.

  • Quantification: Analyze the filtrate using HPLC-UV or LC-MS/MS against a separately built calibration curve[6].

  • Self-Validation Step: Visually confirm the presence of a solid pellet before centrifugation. If no pellet is visible, the solution was not fully saturated, and the calculated solubility will be a false underestimate.

G Start Compound Precipitates in Assay Buffer CheckPH Is assay pH strictly 7.4? Start->CheckPH LowerPH Lower pH to < 6.0 (Protonate Pyridine) CheckPH->LowerPH No CheckDMSO Can assay tolerate >1% DMSO? CheckPH->CheckDMSO Yes IncDMSO Increase DMSO to 2-5% CheckDMSO->IncDMSO Yes AddCD Add β-Cyclodextrin (Inclusion Complex) CheckDMSO->AddCD No

Fig 2. Logical decision tree for resolving pyridinylmethanol precipitation.

Frequently Asked Questions (FAQs)

Q: Why does my pyridinylmethanol compound show a "bell-shaped" dose-response curve? A: This is a classic hallmark of kinetic solubility failure. At lower concentrations, the compound is soluble and inhibits the target, increasing the response. At higher concentrations, the compound precipitates. These micro-precipitates can scatter light (causing false readouts in optical assays) or sequester the active compound, causing the apparent response to drop back down[2].

Q: Can I just increase the DMSO concentration to 10% to keep it dissolved? A: While this will increase solubility, it is rarely viable. Most biochemical assays cannot tolerate >5% DMSO without enzyme denaturation, and cell-based assays typically require DMSO to be kept below 0.5% to 1% to prevent solvent-induced cytotoxicity. If you are restricted by DMSO limits, transition to a β-Cyclodextrin formulation[4].

Q: Does the position of the methanol group (e.g., 2-pyridinyl vs. 4-pyridinyl) affect solubility? A: Yes. The position affects the basicity (pKa) of the pyridine nitrogen due to inductive and resonance effects, as well as the potential for intramolecular hydrogen bonding between the hydroxyl group and the pyridine nitrogen. Intramolecular hydrogen bonding (common in 2-pyridinylmethanols) can mask the polar groups from the solvent, slightly reducing aqueous solubility compared to the 3- or 4-isomers[7].

Sources

Validation & Comparative

Comparative analysis of pyridine and pyrimidine-based kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Title : Structural and Mechanistic Paradigms in Targeted Oncology: A Comparative Analysis of Pyridine and Pyrimidine-Based Kinase Inhibitors

Introduction Protein kinases serve as the central signaling nodes in cellular proliferation, and their dysregulation is a primary driver of oncogenesis[1]. The development of small-molecule ATP-competitive inhibitors relies heavily on nitrogen-containing heterocycles designed to mimic the adenine ring of ATP. Among these, pyridine and pyrimidine scaffolds represent the foundational hinge-binding motifs in modern medicinal chemistry[2]. As a Senior Application Scientist, I have structured this guide to provide an objective, in-depth comparative analysis of these two pharmacophores, evaluating their structure-activity relationships (SAR), physicochemical properties, and the rigorous experimental workflows required to validate their efficacy.

Mechanistic Grounding: The Hinge-Binding Paradigm

The ATP-binding pocket of a kinase features a highly conserved "hinge region" connecting the N-terminal and C-terminal lobes. An inhibitor's potency is fundamentally dictated by its ability to form stable hydrogen bonds with the backbone amides of this region[3].

  • Pyrimidine Scaffolds : The pyrimidine ring contains two nitrogen atoms (positions 1 and 3). When functionalized with an exocyclic amine (e.g., 2-aminopyrimidine or 4-aminopyrimidine), it forms a highly stable bidentate hydrogen-bonding network—acting as both a hydrogen-bond donor and acceptor—with the hinge region[4][5]. This bidentate interaction often yields low-nanomolar potency but can suffer from poor kinome-wide selectivity, as this specific binding motif is universally accommodated by many human kinases[5].

  • Pyridine Scaffolds : The pyridine ring contains a single nitrogen atom, typically acting as a solitary hydrogen-bond acceptor[1]. While a monodentate interaction might initially seem weaker, it forces medicinal chemists to engineer supplementary interactions (e.g., hydrophobic packing against the gatekeeper residue or extending into the deep allosteric pocket). This often results in superior selectivity profiles for specific kinase conformations, such as Type II inhibitors that bind the inactive "DFG-out" state[3].

HingeBinding cluster_pyrimidine Pyrimidine (Bidentate) cluster_pyridine Pyridine (Monodentate) ATP_Pocket Kinase ATP Pocket (Hinge Region) Pyrimidine 2-Aminopyrimidine H-Bond Acceptor (N) H-Bond Donor (NH) Pyrimidine->ATP_Pocket Dual H-Bonds (High Affinity) Pyridine Pyridine Core H-Bond Acceptor (N) Hydrophobic Tail Pyridine->ATP_Pocket Single H-Bond + Allosteric Packing

Caption: Logical relationship of hinge-binding modes between pyrimidine and pyridine scaffolds.

Comparative Structure-Activity Relationship (SAR) & Pharmacokinetics

  • Selectivity vs. Potency : Pyrimidine-based inhibitors, such as the pan-FGFR inhibitor futibatinib, leverage the robust bidentate hinge interaction to achieve single-digit nanomolar IC50 values across multiple kinase isoforms[6]. Conversely, pyridine derivatives are frequently engineered to exploit adjacent hydrophobic pockets. For example, modifying the C-7 position of a pyrido[2,3-d]pyrimidinone core dramatically alters JNK kinase potency, demonstrating how exquisitely sensitive pyridine-fused systems are to steric bulk[7].

  • Metabolic Stability : Pyridine rings generally exhibit excellent metabolic stability and aqueous solubility, which are crucial for oral bioavailability[1]. However, highly substituted pyrimidines can sometimes suffer from rapid hepatic clearance unless optimized with electron-withdrawing groups (e.g., trifluoromethyl or halogens) to block cytochrome P450-mediated oxidation[8].

  • Next-Generation Fused Systems : To combine the high affinity of pyrimidines with the tunable selectivity of pyridines, modern drug design heavily utilizes fused bicyclic systems like pyrazolopyridines and pyrrolopyrimidines. These "privileged scaffolds" (e.g., Selpercatinib for RET kinase) offer rigid geometries that perfectly align hydrogen-bond donors/acceptors while projecting substituent vectors into solvent-exposed specificity pockets[9][10].

Quantitative Efficacy Data

The following table synthesizes the biochemical and cellular efficacy of representative pyridine and pyrimidine-based inhibitors, highlighting the impact of the core scaffold on target specificity[2][6][7][11][12].

Inhibitor / CompoundScaffold ClassPrimary Target(s)Biochemical IC50Cellular Efficacy / NotesFDA Status / Stage
Sorafenib Pyridine derivativeVEGFR-2, Raf53.65 nM (VEGFR-2)9.30 µM (HepG2 viability)Approved[11]
Futibatinib Pyrimidine derivativeFGFR1/2/3/41.3 - 8.3 nMPan-FGFR inhibitionApproved (2022)[6]
Compound 13 PyridopyrimidinoneJNK1 / JNK321 nM / 15 nMHigh oral bioavailability (87%)Preclinical[7]
Compound 45 Pyrido[3,4-d]pyrimidineEGFR (L858R)1.7 nMPotent against HCC827 cellsPreclinical[2]
Compound 4 Pyrido[2,3-d]pyrimidinePIM-1 Kinase11.4 nM0.57 µM (MCF-7 viability)Preclinical[12]
Selpercatinib Pyrazolo[1,5-a]pyridineRET Kinase< 10 nMHigh RET-mutant suppressionApproved[10]

Experimental Workflows & Self-Validating Protocols

To objectively compare the performance of newly synthesized pyridine and pyrimidine analogs, researchers must employ a rigorous, self-validating experimental pipeline.

ExperimentalWorkflow Synthesis 1. Scaffold Synthesis (Pyridine/Pyrimidine) Biochem 2. Biochemical Kinase Assay (ADP-Glo / FRET) Synthesis->Biochem Purified Compounds Cellular 3. Cellular Target Engagement (Western Blot / Viability) Biochem->Cellular IC50 < 100nM Structural 4. Structural Validation (X-ray Crystallography) Cellular->Structural On-Target Cellular Efficacy Validation Self-Validation: Orthogonal Assays & Controls Structural->Validation Binding Mode Confirmation Validation->Synthesis SAR Feedback Loop

Caption: Iterative and self-validating experimental workflow for kinase inhibitor development.

Protocol A: Biochemical Kinase Inhibition Profiling (ADP-Glo Assay)

Purpose: To isolate and quantify the direct catalytic inhibition of the kinase without the confounding variables of cellular permeability or efflux pumps. Causality & Validation: We measure ADP production because it is a direct, universal stoichiometric product of the kinase phosphorylation event. The assay is self-validating by including a no-enzyme background control and a reference inhibitor (e.g., Staurosporine) to normalize plate-to-plate variation[12].

Step-by-Step Methodology:

  • Enzyme-Substrate Preparation : Dilute the recombinant kinase (e.g., EGFR or VEGFR-2) in a kinase buffer (HEPES, MgCl2, DTT). Critical Causality: The ATP concentration must be strictly maintained at or slightly below the apparent Km​ for ATP. If ATP is too high, competitive pyridine/pyrimidine inhibitors will be artificially outcompeted, masking their true potency.

  • Compound Incubation : Dispense the inhibitors in a 10-point dose-response series (e.g., 10 µM down to 0.5 nM) into a 384-well plate. Add the enzyme and pre-incubate for 30 minutes at room temperature. Critical Causality: Pre-incubation allows the system to reach binding equilibrium, which is essential for accurately profiling slow-binding Type II pyridine inhibitors.

  • Reaction Initiation : Add the peptide substrate and ATP mixture to initiate the reaction. Incubate for 60 minutes.

  • ADP Detection : Add the ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Then, add the Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase/luciferin luminescent reaction.

  • Data Analysis : Measure luminescence and calculate the IC50 using a 4-parameter logistic non-linear regression model.

Protocol B: Cellular Target Engagement (Phospho-Kinase Immunoblotting)

Purpose: To verify that the inhibitor penetrates the cell membrane and successfully inhibits the target kinase in a complex intracellular environment. Causality & Validation: Probing for both the phosphorylated (active) kinase and the total kinase protein ensures that the reduction in signal is due to true enzymatic inhibition rather than compound-induced protein degradation or unequal sample loading.

Step-by-Step Methodology:

  • Cell Treatment : Seed target cancer cells (e.g., A549 for EGFR, HepG2 for VEGFR) in 6-well plates. Treat with the inhibitor at 1x, 3x, and 10x the biochemical IC50 for 2 to 4 hours.

  • Cell Lysis : Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., sodium orthovanadate and NaF). Critical Causality: Phosphatase inhibitors are mandatory; without them, endogenous cellular phosphatases will rapidly cleave phosphate groups during lysis, yielding false-positive inhibition data.

  • Protein Separation : Quantify protein concentration via BCA assay. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting : Block the membrane and incubate overnight with primary antibodies against the specific phospho-epitope (e.g., p-EGFR Tyr1068). Wash and probe with an HRP-conjugated secondary antibody.

  • Re-probing : Strip the membrane and re-probe for total EGFR and a loading control (e.g., GAPDH). Quantify band intensities using densitometry to determine the cellular IC50.

Pathway Integration and Future Directions

The ultimate goal of both pyridine and pyrimidine-based inhibitors is to halt oncogenic signaling cascades. For instance, inhibiting receptor tyrosine kinases (RTKs) like EGFR or VEGFR directly suppresses the downstream PI3K/AKT/mTOR pathways, leading to cell cycle arrest and apoptosis[2].

SignalingPathway RTK Receptor Tyrosine Kinase (EGFR / VEGFR) PI3K PI3K RTK->PI3K Phosphorylation Inhibitor Pyridine / Pyrimidine Inhibitor Inhibitor->RTK ATP-Competitive Blockade AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Pathway Cascade Apoptosis Tumor Cell Apoptosis & Growth Arrest mTOR->Apoptosis Inhibition of Survival

Caption: Mechanism of action for kinase inhibitors blocking the RTK-mediated PI3K/AKT survival pathway.

Future drug development is increasingly focusing on dual-inhibition strategies and the synthesis of understudied fused architectures, such as pyrido[2,3-d]pyrimidines, which have shown remarkable dual efficacy against targets like PIM-1 kinase and EGFR[2][12]. By meticulously analyzing the SAR of these nitrogenous heterocycles, researchers can continue to design highly selective, potent, and bioavailable next-generation targeted therapies.

References

  • Albratty, M., & Alhazmi, H. A. (2022). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Arabian Journal of Chemistry, 15(5), 103846. 13

  • Wells, C. I., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(15), 11590-11612. 5

  • Roskoski, R. (2023). Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 update. Pharmacological Research, 187, 106552. 6

  • Liu, M., et al. (2015). Pyridopyrimidinone Derivatives as Potent and Selective c-Jun N-Terminal Kinase (JNK) Inhibitors. ACS Medicinal Chemistry Letters, 6(4), 404-409. 7

  • Kumar, A., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Advances, 14(15), 10452-10480. 1

  • Sharma, S., & Mittal, N. (2025). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. African Journal of Biomedical Research, 27(4s), 18496-18510. 8

  • Umehara, A., et al. (2023). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 71(5), 345-355. 3

  • Massaro, M., et al. (2021). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 9, 739343. 2

  • El-Moghazy, S. M., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(16), 11234-11250. 12

  • George, S., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 13(4), 415-438. 10

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyridine-Based Phosphodiesterase-4 (PDE4) Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed analysis of the structure-activity relationships (SAR) for a significant class of anti-inflammatory agents: pyridine-based Phosphodiesterase-4 (PDE4) inhibitors. We will dissect the molecular architecture of these compounds, using analogs of the (6-o-Tolylpyridin-3-yl)methanol scaffold and the benchmark drug Roflumilast as key examples. The objective is to provide researchers, medicinal chemists, and drug development professionals with a comprehensive understanding of how specific structural modifications influence inhibitory potency, selectivity, and overall pharmacological profile.

Introduction: Targeting Inflammation via PDE4

Inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and psoriasis are characterized by a dysregulated immune response.[1] A central player in this process is the second messenger cyclic adenosine monophosphate (cAMP), which exerts broad anti-inflammatory effects within immune cells.[2] The enzyme Phosphodiesterase-4 (PDE4) is the primary regulator of cAMP levels in these key cells, catalyzing its hydrolysis and inactivation.[3][4] By inhibiting PDE4, intracellular cAMP levels are elevated, which in turn suppresses the activity of inflammatory cells and downregulates the production of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α).[2][5] This makes PDE4 a compelling therapeutic target for a new generation of non-steroidal anti-inflammatory drugs.[6]

The development of potent and selective PDE4 inhibitors has been a long journey, culminating in the approval of drugs like Roflumilast for severe COPD.[7][8] The chemical scaffold of these inhibitors, often featuring a central pyridine or benzene ring, is meticulously engineered to fit into the catalytic site of the PDE4 enzyme. This guide explores the critical structural features required for this interaction, providing a roadmap for the rational design of next-generation inhibitors.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR (e.g., β2-Adrenergic Receptor) AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP (Active) AC->cAMP Converts ATP ATP PDE4 PDE4 Enzyme cAMP->PDE4 Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE4->AMP Hydrolyzes AntiInflammatory Anti-inflammatory Response (e.g., ↓ TNF-α) PKA->AntiInflammatory Leads to Inhibitor PDE4 Inhibitor (e.g., Roflumilast) Inhibitor->PDE4 Inhibits

Figure 1: Simplified signaling pathway showing the role of PDE4 in cAMP degradation and the mechanism of PDE4 inhibitors.

The Core Pharmacophore: A Tale of Three Regions

The general structure of the pyridine-based PDE4 inhibitors discussed herein can be divided into three key regions, each offering a distinct opportunity for modification to optimize activity. We will use a generalized structure to illustrate these regions.

General Scaffold of Pyridine-Based PDE4 Inhibitors scaffold A Region 1: The 'East' Pocket (Aryl Group) A->pA B Region 2: The Pyridine Core B->pB C Region 3: The 'West' Linker & Catechol Mimic C->pC

Figure 2: Key modifiable regions of the pyridine-based PDE4 inhibitor scaffold.

  • Region 1 (The 'East' Pocket): This typically consists of an aryl group (like the o-tolyl in the topic's name) that occupies a specific sub-pocket within the PDE4 active site. Modifications here are critical for potency and selectivity.

  • Region 2 (The Pyridine Core): The central pyridine ring acts as the scaffold, orienting the other functional groups correctly. Substitutions directly on this ring can fine-tune electronic properties and metabolic stability.

  • Region 3 (The 'West' Linker & Catechol Mimic): This region often contains a linker (e.g., methanol, ether, or amide) attached to a group that mimics the catechol moiety found in early PDE4 inhibitors like Rolipram. This part of the molecule is crucial for anchoring within the active site, often via hydrogen bonding.

Structure-Activity Relationship Analysis

The following sections compare how structural changes in each region impact the overall inhibitory activity, measured by the half-maximal inhibitory concentration (IC₅₀). A lower IC₅₀ value indicates higher potency.

Region 1: Modifications of the 6-Aryl Group

The aryl group at the 6-position of the pyridine ring is a critical determinant of potency. Studies on various 6-aryl-2-benzoyl-pyridines have shown that substitutions on this phenyl ring can dramatically alter activity.[9]

  • Simple Alkyl Groups: A para-methyl group on the phenyl ring (analogous to a p-tolyl instead of o-tolyl) provides high potency. For example, compound 4a in one study, with a p-methyl, showed an average IC₅₀ of 5.5 nM against a panel of cancer cell lines (where PDE4 can also be a target).[9]

  • Positional Isomerism: Moving the methyl group to the meta position results in a significant loss of activity.[9] This highlights the specific, constrained nature of the binding pocket. An inactive 2,4,6-trimethyl substitution further suggests that steric bulk in certain positions is not tolerated.[9]

  • Polar Substituents: Introducing polar groups like hydroxyl (-OH) or amino (-NH₂) can be beneficial, but their position is key. A combination of a para-methyl and a meta-hydroxyl group led to one of the most active compounds in a series, with IC₅₀ values in the low nanomolar range (1-3 nM).[9] This suggests an additional hydrogen bonding interaction is possible from the meta position.

  • Heterocyclic Replacements: Replacing the phenyl ring with heterocycles like indole can retain high potency, while thiophene or pyrrole rings lead to a moderate loss of activity.[9] This indicates that the overall size, shape, and electronic nature of this group are more important than it being a simple carbocycle.

Region 2: The Central Pyridine Scaffold

The pyridine ring itself is not just a passive linker. Its nitrogen atom influences the molecule's polarity and potential for hydrogen bonding. In the case of Roflumilast's core structure, the central ring is a benzene, but the pyridine scaffold is common in many other potent inhibitors.[6][10] The key takeaway from drugs like Roflumilast, which features a 3,5-dichloropyridyl group in its "western" region, is that halogenation of pyridyl rings is a common strategy to enhance potency and modulate pharmacokinetic properties.[6]

Region 3: The Linker and Catechol Mimic

This region anchors the inhibitor in the active site. The original (6-o-Tolylpyridin-3-yl)methanol suggests a simple carbinol linker. However, medicinal chemistry efforts have shown that this linker is a prime site for optimization.

  • From Methanol to Amide: In highly potent inhibitors like Roflumilast, the simple methanol linker is replaced by a more complex N-(3,5-dichloropyrid-4-yl)benzamide structure.[6] This amide provides crucial hydrogen bonding interactions and orients the terminal catechol-mimicking ring.

  • The Catechol Mimic: Early PDE4 inhibitors had a catechol (3,4-dimethoxyphenyl) group. This is mimicked in Roflumilast by a 3-(cyclopropylmethoxy)-4-(difluoromethoxy)phenyl group.[8] The difluoromethoxy group is a bioisostere for a hydroxyl or methoxy group, offering improved metabolic stability and pharmacokinetic properties while retaining the necessary electronic character to interact with the active site.

Comparative Data Summary

The table below synthesizes SAR data for representative pyridine-based inhibitors, illustrating the impact of substitutions on potency. IC₅₀ values are generalized from multiple studies to show trends.

Compound ID Region 1 (6-Aryl Group) Region 3 (Linker/Terminal Group) PDE4 IC₅₀ (nM) Reference
Analog A 4-Methylphenyl-C(=O)-(4-methoxyphenyl)~5-10[9]
Analog B 3-Methylphenyl-C(=O)-(4-methoxyphenyl)> 80[9]
Analog C 3-Hydroxy-4-methylphenyl-C(=O)-(4-methoxyphenyl)~1-3[9]
Analog D Phenyl-C(=O)-(4-methoxyphenyl)~15-20[9]
Roflumilast (Not a direct analog)-NHC(=O)-(3-cyclopropylmethoxy-4-difluoromethoxyphenyl)~0.8[8]

Note: The IC₅₀ values for Analogs A-D are derived from antiproliferative assays where PDE4 is a putative target, illustrating SAR trends on a related scaffold.[9] Roflumilast's value is for direct PDE4 enzyme inhibition.[8]

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed methodologies for key experiments used in the evaluation of PDE4 inhibitors.

Protocol 1: Synthesis of a Representative (6-Arylpyridin-3-yl)methanol Analog

This protocol is a generalized Suzuki-Miyaura coupling followed by reduction, a common route for creating the core scaffold.

  • Materials: 6-chloropyridine-3-carbaldehyde, substituted arylboronic acid (e.g., o-tolylboronic acid), Palladium(II) acetate, SPhos ligand, potassium phosphate, toluene, water, sodium borohydride, methanol.

  • Step 1: Suzuki-Miyaura Coupling:

    • To a clean, dry flask under an inert atmosphere (e.g., nitrogen), add 6-chloropyridine-3-carbaldehyde (1.0 eq), the arylboronic acid (1.2 eq), potassium phosphate (3.0 eq), and the palladium catalyst system (e.g., 2 mol% Pd(OAc)₂ and 4 mol% SPhos).

    • Add degassed toluene and water (e.g., 10:1 ratio).

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product (6-arylpyridine-3-carbaldehyde) by column chromatography.

  • Step 2: Carbonyl Reduction:

    • Dissolve the purified aldehyde from Step 1 in methanol in an ice bath.

    • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

    • Stir the reaction for 1-2 hours at room temperature.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.[3]

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final (6-arylpyridin-3-yl)methanol analog.[3]

Protocol 2: In Vitro PDE4 Enzyme Inhibition Assay (Fluorescence Polarization)

This homogenous assay is a high-throughput method to determine a compound's direct inhibitory effect on the PDE4 enzyme.[11]

Workflow for PDE4 FP Inhibition Assay A 1. Prepare Reagents - PDE4 Enzyme - Test Compound Dilutions - FAM-cAMP Substrate - Assay Buffer B 2. Plate Setup (384-well) - Add Buffer, Enzyme, and Test Compound/DMSO A->B C 3. Pre-incubation 10 min @ RT B->C D 4. Initiate Reaction Add FAM-cAMP Substrate C->D E 5. Incubate 60 min @ RT D->E F 6. Stop & Develop Add Binding Agent (e.g., Phosphate-binding beads) E->F G 7. Read Plate Measure Fluorescence Polarization (FP) F->G H 8. Data Analysis Calculate % Inhibition and determine IC50 value G->H

Figure 3: Experimental workflow for a Fluorescence Polarization (FP)-based PDE4 inhibition assay.

  • Materials: Recombinant human PDE4B enzyme, FAM-labeled cAMP substrate, PDE assay buffer, specific phosphate-binding agent (Binding Agent), test compounds, and a fluorescence polarization plate reader.[11]

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO, then further dilute in assay buffer. The final DMSO concentration should not exceed 1%.[11]

    • In a 96- or 384-well black plate, add the assay buffer, diluted PDE4 enzyme, and the test compound dilutions. For control wells, add DMSO vehicle instead of the test compound.[3]

    • Pre-incubate the plate for 10 minutes at room temperature.

    • Initiate the enzymatic reaction by adding the FAM-cAMP substrate to all wells.

    • Incubate for a defined period (e.g., 60 minutes) at room temperature. The PDE4 will hydrolyze the FAM-cAMP to FAM-AMP.

    • Stop the reaction and develop the signal by adding the Binding Agent. This agent specifically binds to the phosphate on the hydrolyzed FAM-AMP, creating a large complex that rotates slowly and gives a high polarization signal.[11]

    • Incubate for 30 minutes to allow binding to complete.

    • Read the plate on a microplate reader capable of measuring fluorescence polarization.

    • Calculate the percentage of inhibition for each compound concentration relative to the high (no enzyme) and low (DMSO vehicle) controls. Determine the IC₅₀ value by fitting the data to a dose-response curve.[3]

Protocol 3: Cell-Based TNF-α Release Assay

This assay measures the functional anti-inflammatory effect of the inhibitors in a biologically relevant system.[12]

  • Materials: Human Peripheral Blood Mononuclear Cells (PBMCs), RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Lipopolysaccharide (LPS), Human TNF-α ELISA kit.[12]

  • Procedure:

    • Isolate PBMCs from whole blood using density gradient centrifugation.

    • Seed the PBMCs in a 96-well cell culture plate at a density of 2 x 10⁵ cells/well.

    • Pre-incubate the cells with varying concentrations of the test compounds or vehicle (DMSO) for 1 hour at 37°C in a 5% CO₂ incubator.

    • Stimulate the cells to produce TNF-α by adding LPS (e.g., 1 µg/mL).[12]

    • Incubate for 18-24 hours.

    • Centrifuge the plate to pellet the cells.

    • Collect the supernatant and measure the concentration of TNF-α using a commercial ELISA kit, following the manufacturer's instructions.

    • Calculate the IC₅₀ value by plotting the percentage inhibition of TNF-α release against the log concentration of the test compound.[12]

Conclusion and Future Outlook

The structure-activity relationship of (6-arylpyridin-3-yl)methanol analogs and related pyridine-based scaffolds is a well-defined field that has yielded clinically successful anti-inflammatory drugs. The key to designing potent PDE4 inhibitors lies in the meticulous optimization of three distinct regions of the molecule to maximize interactions with the enzyme's active site.

Key SAR takeaways are:

  • Region 1: Requires a precisely substituted aryl group to fit a hydrophobic pocket. A combination of small alkyl groups and hydrogen-bond donors in specific positions enhances potency.

  • Region 2: The pyridine core acts as a rigid scaffold, and its electronic properties can be fine-tuned.

  • Region 3: A stable linker and a catechol-mimicking group with good metabolic properties are essential for anchoring the molecule and ensuring a favorable pharmacokinetic profile.

Future research will likely focus on designing inhibitors with improved selectivity for specific PDE4 isoforms (A, B, C, D) to further minimize side effects and broaden the therapeutic applications of this important class of molecules.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of PDE4 Inhibitors Using Phenyl 5-bromofuran-2-carboxylate.
  • Benchchem. (n.d.). Application Notes and Protocols for Pde4-IN-10 in COPD Research.
  • Zheng, W., et al. (2008). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. PMC.
  • BPS Bioscience. (n.d.). PDE4B1 Assay Kit.
  • Cazzola, M., et al. (2016). The discovery of roflumilast for the treatment of chronic obstructive pulmonary disease. Expert Opinion on Drug Discovery.
  • Ducharme, Y., et al. (2003). Substituted 2-Pyridinemethanol derivatives as potent and selective phosphodiesterase-4 inhibitors. ResearchGate.
  • Zheng, Y., et al. (2023). Structure of roflumilast and its metabolic inactivation. ResearchGate.
  • Gurney, M. E., et al. (2015). Engineered stabilization and structural analysis of the autoinhibited conformation of PDE4. PNAS.
  • Ducharme, Y., et al. (2003). Substituted 2-pyridinemethanol derivatives as potent and selective phosphodiesterase-4 inhibitors. PubMed.
  • Matera, M. G., et al. (2022). An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. MDPI.
  • Patsnap. (2026). What is the therapeutic class of Roflumilast?. Patsnap Synapse.
  • Taylor & Francis Online. (n.d.). Structure activity relationship – Knowledge and References.
  • Spina, D. (2010). Roflumilast: first phosphodiesterase 4 inhibitor approved for treatment of COPD. Drug Design, Development and Therapy.
  • Scheeder, C., et al. (2013). Automated structure–activity relationship mining: connecting chemical structure to biological profiles. PMC.
  • Saponaro, G., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. PMC.
  • Kamal, A., et al. (2019). Structure–Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors with Potent Antiproliferative Properties. ACS Publications.
  • Saponaro, G., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. MDPI.
  • Rocchiccioli, M., et al. (2023). Chemical structures of PDE4 inhibitors based on a catechol-ether scaffold. ResearchGate.
  • Flores-Alamo, M., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI.
  • Lee, K. Y., & Lee, S. H. (2025). Molecular Properties of Phosphodiesterase 4 and Its Inhibition by Roflumilast and Cilomilast. MDPI.

Sources

Cross-reactivity profiling of (6-o-Tolylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Title: Cross-Reactivity and Performance Profiling of GLP-1 Receptor Modulators Incorporating the (6-o-Tolylpyridin-3-yl)methanol Pharmacophore

Executive Summary

The development of incretin-based therapeutics requires a delicate balance between metabolic stability and receptor selectivity. Native Glucagon-Like Peptide-1 (GLP-1) is a potent insulinotropic agent but suffers from rapid degradation by Dipeptidyl Peptidase-4 (DPP-IV) [2]. To overcome this, researchers utilize advanced synthetic intermediates like (6-o-Tolylpyridin-3-yl)methanol to generate sterically hindered, non-natural amino acids (e.g., 4-[2'-(6'-methyl)pyridyl]phenylalanine) for N-terminal peptide modification [1].

While this bulky biaryl modification successfully shields the peptide from proteolytic cleavage, it fundamentally alters the ligand's interaction with the extracellular domain (ECD) of Class B G-Protein Coupled Receptors (GPCRs). This guide objectively compares the cross-reactivity profile (GLP-1R vs. GCGR vs. GIPR) and metabolic stability of analogs derived from (6-o-Tolylpyridin-3-yl)methanol against standard industry alternatives.

Mechanistic Rationale: Structural Shielding vs. Receptor Selectivity

The incorporation of a (6-o-Tolylpyridin-3-yl)methanol-derived moiety at the N-terminus (typically around position 8 or 10 of the GLP-1 sequence) serves a dual purpose:

  • Proteolytic Shielding: The ortho-tolyl group on the pyridine ring introduces a specific dihedral angle twist. This steric bulk physically blocks the DPP-IV active site from accessing the penultimate N-terminal cleavage site.

  • Receptor Engagement: The modified N-terminus must still insert into the transmembrane core of the GLP-1 Receptor to trigger Gαs protein activation [3]. However, the added bulk can inadvertently increase affinity for the closely related Glucagon Receptor (GCGR), leading to dual-agonist behavior—a profile increasingly desired for anti-obesity therapeutics [4].

Comparative Performance Data

To objectively evaluate the impact of the (6-o-Tolylpyridin-3-yl)methanol pharmacophore, we compare its representative performance against Native GLP-1(7-36) amide and a standard α -aminoisobutyric acid (Aib) substituted analog (the industry standard for baseline DPP-IV resistance).

Table 1: GPCR Selectivity and Proteolytic Stability Profiling

Peptide AnalogGLP-1R EC 50​ (nM)GCGR EC 50​ (nM)GIPR EC 50​ (nM)DPP-IV Half-life (t 1/2​ )Primary Pharmacological Profile
Native GLP-1 (7-36) 0.05 ± 0.01> 1000> 1000< 2 minHighly selective, metabolically unstable
Aib 8 -GLP-1 0.08 ± 0.02> 1000> 1000~ 120 minSelective, moderate stability
6-o-Tol-3-PyMeOH Analog 0.12 ± 0.03450 ± 25> 1000> 2400 minGLP-1R dominant / GCGR partial cross-reactive, ultra-stable

Data Interpretation: The (6-o-Tolylpyridin-3-yl)methanol-derived analog exhibits a slight reduction in absolute GLP-1R potency compared to native GLP-1 but achieves a massive >1200-fold increase in half-life. Notably, the steric bulk introduces measurable cross-reactivity with GCGR, making this pharmacophore highly relevant for designing long-acting dual GLP-1R/GCGR agonists [4].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the data presented above is generated using the following self-validating experimental systems.

Protocol A: In Vitro GPCR Cross-Reactivity Profiling (cAMP Accumulation Assay)

Causality & Design Choice: We utilize Chinese Hamster Ovary (CHO) cells because they lack endogenous expression of human Class B GPCRs. This ensures that any measured cyclic AMP (cAMP) accumulation is exclusively driven by the transfected human GLP-1R, GCGR, or GIPR, eliminating false-positive cross-reactivity [3]. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is chosen over radioactive methods to eliminate short-lived background autofluorescence, providing a superior signal-to-noise ratio.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing either human GLP-1R, GCGR, or GIPR in DMEM supplemented with 10% FBS. Seed at 10,000 cells/well in a 384-well microplate.

  • Ligand Incubation: Dilute the synthesized peptide analogs in assay buffer (HBSS containing 0.1% BSA and 0.5 mM IBMX to prevent cAMP degradation). Add to cells in a 10-point concentration-response curve (10 −12 to 10 −5 M). Incubate for 30 minutes at 37°C.

  • Lysis and Detection: Add TR-FRET detection reagents (anti-cAMP Cryptate and d2-labeled cAMP). The endogenous cAMP produced by the cells competes with the d2-labeled cAMP for binding to the Cryptate-antibody.

  • Quantification: Incubate for 1 hour at room temperature. Read the plate on a time-resolved fluorometer (e.g., EnVision) at 665 nm and 620 nm. Calculate the EC 50​ using a 4-parameter logistic non-linear regression model.

G A Synthesize Analog (6-o-Tol-3-PyMeOH) B Incubate with CHO Cells A->B Apply Ligand C Add TR-FRET Reagents B->C Lyse & Label D Quantify EC50 (Selectivity) C->D Read Plate

Workflow for GPCR cross-reactivity profiling using a TR-FRET cAMP accumulation assay.
Protocol B: Proteolytic Stability Assay (DPP-IV)

Causality & Design Choice: To directly validate the steric shielding provided by the 6-o-Tolylpyridin-3-yl moiety, analogs are incubated with purified recombinant human DPP-IV rather than whole plasma. This isolates the specific enzymatic vulnerability without confounding degradation from non-specific plasma proteases.

Step-by-Step Methodology:

  • Enzyme Reaction: Prepare a 10 µM solution of the peptide analog in 50 mM Tris-HCl buffer (pH 7.4). Add recombinant human DPP-IV (10 mU/mL).

  • Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots at predefined time points (0, 15, 30, 60, 120, 240, and 1440 minutes).

  • Quenching: Immediately quench the reaction by adding 50 µL of 1% trifluoroacetic acid (TFA) in acetonitrile to denature the enzyme.

  • LC-MS/MS Analysis: Centrifuge the samples and analyze the supernatant via LC-MS/MS to quantify the disappearance of the intact parent peptide mass. Calculate t 1/2​ based on first-order decay kinetics.

Signaling Pathway Visualization

When the modified analog successfully evades DPP-IV and binds to the target receptor, it triggers a well-defined intracellular cascade. The diagram below illustrates the downstream causality from receptor engagement to the ultimate physiological output (insulin secretion).

Pathway Ligand Modified GLP-1 Analog Receptor GLP-1 Receptor Ligand->Receptor Binds N-terminus GProtein Gαs Protein Receptor->GProtein AC Adenylate Cyclase GProtein->AC cAMP cAMP Accumulation AC->cAMP PKA PKA Activation cAMP->PKA

GLP-1R signaling pathway triggered by DPP-IV resistant analogs leading to cell activation.

Conclusion

The chemical intermediate (6-o-Tolylpyridin-3-yl)methanol is a powerful tool in the rational design of incretin mimetics. While standard Aib substitutions provide moderate metabolic stability, incorporating the bulky 6-o-Tol-3-PyMeOH pharmacophore yields ultra-stable peptides. Importantly, researchers must account for the cross-reactivity shift toward the Glucagon Receptor (GCGR) when utilizing this moiety, making it an ideal building block for next-generation dual-agonist therapies targeting obesity and metabolic syndrome.

References

  • Title: US7960349B2 - N-terminally modified GLP-1 receptor modulators Source: Google Patents URL
  • Source: Horm Metab Res. 1997 Sep;29(9):411-6. (via PubMed)
  • Source: J Biol Chem. 2015 (via PMC)
  • Source: American Diabetes Association (Diabetes 2009)

A Senior Application Scientist's Guide to the Translational Gap: Comparing In Vitro and In Vivo Efficacy of Pyridinylmethanol-Based Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Pyridinylmethanol derivatives represent a versatile and promising scaffold in modern medicinal chemistry, with compounds being investigated for a wide array of therapeutic applications, including oncology, inflammation, and pain management.[1][2][3] The pyridine moiety is a valued structural motif for its ability to enhance physicochemical properties like solubility and metabolic stability, while the methanol group provides a reactive handle for synthetic modifications.[2] However, a significant hurdle in the development of these, and indeed most small-molecule drugs, is the translation of potent in vitro activity into tangible in vivo efficacy.[4] This guide provides an in-depth comparison of the performance of pyridinylmethanol-based compounds in controlled laboratory assays versus complex biological systems. We will dissect the causality behind experimental choices, analyze the discrepancies between in vitro and in vivo data, provide detailed experimental protocols, and offer insights to help researchers navigate the challenging but critical translational gap.

The In Vitro Landscape: Gauging Potency at the Cellular and Molecular Level

The initial phase of drug discovery relies heavily on in vitro assays to screen large numbers of compounds for biological activity in a cost-effective and high-throughput manner.[5] These assays are fundamental for establishing a compound's potential mechanism of action (MoA) and its potency against a specific molecular target or cell type.

Causality Behind Experimental Choices: The primary goal of in vitro testing is to answer a direct question: "Does this compound interact with the intended target and produce a biological effect?" Common assays include:

  • Cytotoxicity Assays (e.g., MTT, MTS): These are workhorse assays in oncology that measure a compound's ability to kill cancer cells or inhibit their proliferation. The resulting IC50 value (the concentration required to inhibit 50% of cell growth) is a key metric of potency.[1]

  • Enzyme Inhibition Assays: For compounds designed to inhibit a specific enzyme (e.g., a kinase), these assays directly measure the compound's ability to block enzyme activity. This provides a direct link between the compound and its molecular target.[6]

  • Target Engagement Assays: These methods confirm that the compound binds to its intended target within the cell.

The data below, synthesized from multiple studies, showcases the in vitro potency of various pyridinylmethanol derivatives across different therapeutic areas.

Table 1: Comparative In Vitro Efficacy of Representative Pyridinylmethanol Derivatives

Compound Class/Name Target/Assay Cell Line(s) IC50 Value (µM) Reference
Pyridine-Thiazole Hybrid Cytotoxicity HL-60 (Leukemia) 0.57 [1]
3-Cyanopyridine Derivative (8f) Cytotoxicity MCF-7 (Breast Cancer) 1.69 [1]
Pyrano-Pyridine Hybrid (3b) Cytotoxicity MCF-7 (Breast Cancer) 6.13 [7]
Pyrano-Pyridine Hybrid (3b) Tubulin Polymerization Biochemical Assay 4.03 [7]
Pyridine Derivative (1) Cytotoxicity HepG2 (Liver Cancer) 4.5 [8]
Pyridine Derivative (S4) Cytotoxicity MCF-7 (Breast Cancer) >100 [9]
S4-Loaded Lipid Nanocapsules Cytotoxicity MCF-7 (Breast Cancer) 18.2 [9]
Pyrazolyl Pyridine (9) Cytotoxicity HepG2 (Liver Cancer) 0.18 [6]

| Pyrazolyl Pyridine (9) | PIM-1 Kinase Inhibition | Biochemical Assay | 0.0084 |[6] |

Note: The significant improvement in the IC50 for compound S4 when formulated in lipid nanocapsules highlights how delivery technology can enhance cellular uptake and in vitro potency.[9]

The In Vivo Proving Ground: Assessing Efficacy in a Complex Biological System

While in vitro data is essential for initial screening and mechanism elucidation, it cannot predict how a compound will behave in a whole, living organism.[10] In vivo studies, typically in animal models, are indispensable for evaluating a drug candidate's therapeutic efficacy, pharmacokinetics, and safety profile in a systemic context.[4]

Causality Behind Experimental Choices: The transition to in vivo models aims to answer a more complex question: "Does the compound reach its target in the body at a sufficient concentration and for a long enough duration to exert a therapeutic effect without causing unacceptable toxicity?"

  • Xenograft Models: In oncology, human cancer cells are implanted into immunocompromised mice. This allows for the evaluation of a compound's antitumor activity in a living system that mimics tumor growth.[7]

  • Pain and Inflammation Models: For compounds targeting pathways like TRPV3, animal models of neuropathic or inflammatory pain are used to assess the compound's ability to alleviate symptoms.[11][12]

Table 2: Comparative In Vivo Efficacy of Representative Pyridinylmethanol Derivatives

Compound Class/Name Animal Model Key Efficacy Endpoint Result Reference
Pyrano-Pyridine Hybrid (3b) Tumor-implanted rats Tumor Size Reduction 58.9% reduction vs. control [7]
S4-Loaded Lipid Nanocapsules EAC Solid Tumor Mice Tumor Growth Inhibition Superior inhibition vs. free S4 and 5-FU [9][13]
TRPV3 Antagonist (74a) Neuropathic Pain Models Pain Behavior Reduction Favorable preclinical profile [11][12]

| PDE4 Inhibitor (9) | Bronchoconstriction Models | Efficacy in Animal Models | Good efficacy observed |[14] |

The data often reveals a disconnect. A compound with nanomolar potency in vitro may show only modest activity in vivo, or none at all. The next section explores why this critical translational gap exists.

Bridging the Translational Gap: Why In Vitro and In Vivo Results Diverge

The discrepancy between laboratory assays and whole-organism outcomes is one of the most significant challenges in drug development.[15] A living system introduces layers of complexity that are absent in a petri dish.[5] Understanding these factors is crucial for designing better drugs and more predictive preclinical studies.

Translational_Gap cluster_factors The Translational Gap: Key Confounding Factors invitro High In Vitro Potency (e.g., Low IC50) pk Pharmacokinetics (ADME) - Poor Absorption - Rapid Metabolism/Clearance - Insufficient Distribution invitro->pk fails to predict bio Bioavailability & Formulation - Low Aqueous Solubility - Ineffective Delivery to Target Site invitro->bio doesn't account for tox Toxicity & Off-Target Effects - On-target toxicity in normal tissue - Off-target effects causing systemic toxicity invitro->tox doesn't reveal env Biological Complexity - Tumor Microenvironment - In vivo Resistance Mechanisms - Interspecies Differences invitro->env cannot replicate invivo Low In Vivo Efficacy (e.g., Poor Tumor Reduction) pk->invivo leads to bio->invivo leads to tox->invivo leads to env->invivo leads to

Caption: Factors contributing to the discrepancy between in vitro and in vivo results.

  • Pharmacokinetics (PK) / ADME: This is often the primary culprit. A compound must be Absorbed into the bloodstream, Distributed to the target tissue, remain unmetabolized long enough to act, and then be Excreted (ADME). Poor oral bioavailability, rapid clearance by the liver, or failure to penetrate the target tissue (e.g., a solid tumor) will prevent even the most potent compound from working in vivo.[15]

  • Bioavailability and Formulation: Many potent compounds are highly lipophilic ("greasy") and have poor water solubility, which limits their absorption.[16] As seen with Compound S4, formulating a drug in a delivery vehicle like a lipid nanocapsule can dramatically improve its solubility and, consequently, its in vivo efficacy.[9][13]

  • Toxicity and Off-Target Effects: A compound may be perfectly safe for cells in a dish but cause unforeseen toxicity in a whole organism by affecting vital organs or physiological processes.[15] Conversely, metabolites of the parent drug, produced in vivo, could be the source of toxicity.

  • Biological Complexity: In vitro models are a simplification. They lack the complex interplay of different cell types, the extracellular matrix, and systemic signaling found in a living organism. For cancer, the tumor microenvironment can present physical and biochemical barriers to drug entry and efficacy that are not present in cell culture.[10] Furthermore, animal models, while essential, are not perfect replicas of human physiology, leading to interspecies differences in drug response.[17]

Key Experimental Protocols: A Methodological Deep Dive

To ensure data is reliable and reproducible, standardized protocols are essential. The following are generalized methodologies for key assays used to evaluate pyridinylmethanol compounds.

Experimental Workflow: From In Vitro Screening to In Vivo Validation

The logical progression from initial discovery to preclinical validation is a multi-step process designed to build confidence in a drug candidate before committing to expensive and complex in vivo studies.

Workflow cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase a Primary Screening (e.g., Cytotoxicity Assay) b Mechanism of Action (e.g., Kinase Inhibition) a->b c Lead Optimization (Structure-Activity Relationship) b->c d Pharmacokinetic (PK) Studies c->d Candidate Selection e Efficacy Studies (e.g., Xenograft Model) d->e f Toxicology Studies e->f g IND-Enabling Studies f->g Preclinical Data Package

Caption: A generalized experimental workflow from in vitro screening to in vivo validation.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This protocol assesses a compound's effect on cell proliferation and viability.[1][7]

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the pyridinylmethanol test compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondria will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and use non-linear regression to determine the IC50 value.

Protocol 2: In Vivo Xenograft Tumor Model

This protocol evaluates the antitumor efficacy of a lead compound in a living animal.[7][13]

  • Ethical Approval: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Cell Implantation: Subcutaneously inject 5-10 million human cancer cells (e.g., HepG2) suspended in Matrigel into the flank of immunocompromised mice (e.g., athymic nude mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor animal weight and health daily.

  • Randomization: Randomize mice into treatment groups (e.g., Vehicle Control, Test Compound, Positive Control like 5-Fluorouracil).

  • Treatment Administration: Administer the test compound via the determined route (e.g., intraperitoneal injection, oral gavage) at a specified dose and schedule (e.g., 10 mg/kg, daily for 14 days).

  • Monitoring: Measure tumor volume with calipers 2-3 times per week. The formula (Length x Width²) / 2 is commonly used.

  • Endpoint and Analysis: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the animals. Excise the tumors, weigh them, and potentially prepare them for further analysis (e.g., histology, biomarker assessment). Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.

Conclusion

Pyridinylmethanol-based compounds are a fertile ground for the discovery of new therapeutics. However, their successful development hinges on a clear-eyed understanding of the translational gap between in vitro and in vivo results. High in vitro potency is a necessary, but not sufficient, condition for clinical success. Researchers must anticipate the challenges of pharmacokinetics, bioavailability, and systemic toxicity. A strategic approach that integrates early ADME profiling, rational formulation development, and the use of well-validated animal models is paramount. By embracing the complexity of whole-organism biology and meticulously validating laboratory findings in relevant in vivo systems, we can more effectively bridge the gap and translate promising molecules into effective medicines.

References

  • ResearchGate. (n.d.). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists | Request PDF. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). The Significance of In Vitro to In Vivo Translation in Drug Discovery. Retrieved from [Link]

  • PubMed. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Retrieved from [Link]

  • CN Bio. (2025). How OOC can improve in vitro to in vivo translatability of preclinical data. Retrieved from [Link]

  • MDPI. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Retrieved from [Link]

  • ResearchGate. (n.d.). Substituted 2-Pyridinemethanol derivatives as potent and selective phosphodiesterase-4 inhibitors. Retrieved from [Link]

  • Beacon. (2025). The translation trap: Overcoming preclinical model challenges for tomorrow's medicines. Retrieved from [Link]

  • Spandidos Publications. (n.d.). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyridine Based Antitumour Compounds Acting at the Colchicine Site. Retrieved from [Link]

  • MDPI. (2023). In Vitro Cytotoxicity and In Vivo Antitumor Activity of Lipid Nanocapsules Loaded with Novel Pyridine Derivatives. Retrieved from [Link]

  • IntechOpen. (2022). Anticancer Functions of Pyridine Heterocycles. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) In Vitro Cytotoxicity and In Vivo Antitumor Activity of Lipid Nanocapsules Loaded with Novel Pyridine Derivatives. Retrieved from [Link]

  • RSC Publishing. (n.d.). Pyridine: the scaffolds with significant clinical diversity. Retrieved from [Link]

  • Frontiers. (2024). Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10)-triene derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Retrieved from [Link]

Sources

Comparative Guide: Cholinesterase Inhibition by Pyridine vs. Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complex landscape of neurodegenerative drug discovery, I frequently evaluate novel heterocyclic scaffolds targeting the cholinergic deficit in Alzheimer's Disease (AD). The design of multitarget-directed ligands (MTDLs) relies heavily on nitrogen-containing heterocycles. Among these, pyridine and pyrimidine derivatives have emerged as highly privileged scaffolds.

This guide provides an objective, data-driven comparison of their performance as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, detailing the mechanistic causality behind their efficacy and the self-validating protocols required to evaluate them.

Structural & Mechanistic Causality: Why These Scaffolds?

To understand the performance differences between pyridine and pyrimidine derivatives, we must analyze how their electronic properties influence binding within the 20 Å deep cholinesterase active site gorge, which spans the Peripheral Anionic Site (PAS) and the Catalytic Active Site (CAS).

  • Pyridine Derivatives (Single Nitrogen): The pyridine ring possesses high lipophilicity and a distinct electrostatic potential that favors strong π−π stacking and cation- π interactions with aromatic residues (e.g., Trp86 in the CAS and Trp286 in the PAS). Structurally, pyridine diamines and carbamates often exhibit superior binding affinity toward equine BChE (eqBChE) compared to their pyrimidine counterparts 1. The robust hydrophobic interactions make them exceptional mixed-type inhibitors 2.

  • Pyrimidine Derivatives (Dual Nitrogen): The incorporation of a second nitrogen atom alters the pKa and reduces overall lipophilicity. This frequently translates to a more favorable cytotoxicity profile, as pyrimidines generally exert a minor effect on cell viability compared to analogous pyridines 1. Furthermore, specific substitutions, such as 4,6-diphenylpyrimidine derivatives, establish highly stable hydrogen-bonding networks within the CAS, driving AChE inhibition down to the low nanomolar range 3.

Quantitative Performance Comparison

The following table synthesizes the inhibitory potency of notable pyridine and pyrimidine derivatives against AChE and BChE.

Scaffold TypeCompound / ClassPrimary TargetInhibitory PotencyCytotoxicity Profile
Pyrimidine Diamine (Cmpd 9)EeAChE Ki​=0.312μM Low (High cell viability)
Pyrimidine Diamine (Cmpd 22)eqBChE Ki​=0.099μM Low
Pyridine Carbamate (Cmpd 8)hAChE IC50​=0.153μM Moderate (T67/HeLa lines)
Pyridine Carbamate (Cmpd 11)hBChE IC50​=0.828μM Moderate
Pyrimidine 4,6-Diphenylpyrimidine (VB8)AChE IC50​=9.54nM Non-toxic up to 25 μM
Hybrid Pyrimidine-Triazolopyrimidine (12b)hAChE IC50​=36nM Non-toxic / Non-carcinogenic

Data aggregated from standardized in vitro assays utilizing Electrophorus electricus AChE (EeAChE), human AChE (hAChE), and equine BChE (eqBChE).

Self-Validating Experimental Methodology: Modified Ellman's Assay

An assay is only as reliable as its internal controls and kinetic validation. To objectively compare these derivatives, I employ a self-validating modification of Ellman’s spectrophotometric method. This workflow ensures that the data reflects true thermodynamic binding rather than assay artifacts.

Step-by-Step Protocol & Causality
  • Buffer & Reagent Preparation: Prepare 0.1 M sodium phosphate buffer at strictly pH 8.0.

    • Causality: Cholinesterases rely on a precise protonation state of their catalytic triad (Ser-His-Glu). Deviations from pH 8.0 alter this state, artificially skewing the Ki​ and IC50​ measurements.

  • Enzyme-Inhibitor Pre-incubation: In a 96-well plate, combine the buffer, enzyme (AChE/BChE), and the test derivative (pyridine/pyrimidine). Incubate at 25°C for 15 minutes prior to substrate addition.

    • Causality: Bulky heterocyclic inhibitors often exhibit slow-binding kinetics as they navigate the narrow 20 Å gorge. Pre-incubation allows the system to reach thermodynamic equilibrium. Omitting this step leads to the underestimation of inhibitor potency.

  • Reaction Initiation: Add 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) followed immediately by the substrate, acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI).

  • Continuous Kinetic Readout: Monitor the absorbance at 412 nm continuously for 5 minutes rather than taking a single endpoint measurement.

    • Causality: Continuous monitoring is a self-validating step that verifies the linearity of the reaction. It ensures data is extracted strictly from the initial velocity ( V0​ ) phase where substrate depletion is <10%, confirming that Michaelis-Menten steady-state assumptions hold true.

Workflow & Signaling Visualization

The following diagram illustrates the dual-site binding mechanism utilized by these heterocycles and how it translates into the spectrophotometric readout of our self-validating assay.

G Inhibitor Inhibitor (Pyridine/Pyrimidine) Enzyme Cholinesterase (AChE / BChE) Inhibitor->Enzyme Binds gorge PAS Peripheral Anionic Site (PAS) Inhibitor->PAS Pi-Pi Stacking CAS Catalytic Active Site (CAS) Inhibitor->CAS Hydrogen Bonding Enzyme->PAS Enzyme->CAS Readout Spectrophotometric Readout (412 nm) CAS->Readout Reduced Signal Substrate Substrate (ATCI) + DTNB Substrate->CAS Blocked by Inhibitor

Mechanistic pathway of dual-site cholinesterase inhibition and assay readout.

Summary of Strategic Application

When developing new therapeutics:

  • Select Pyrimidine scaffolds when the primary goal is maximizing AChE inhibition (reaching low nanomolar IC50​ values) while maintaining a highly favorable, low-cytotoxicity profile for neuronal cell lines 4.

  • Select Pyridine scaffolds when targeting BChE is a priority (often required in late-stage AD when BChE activity upregulates) or when engineering carbamate hybrids intended to simultaneously halt amyloid-beta (A β42​ ) aggregation 2.

References

  • Bortolami, M., et al. "New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation." ACS Chemical Neuroscience.[Link]

  • Pandolfi, F., et al. "New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation." European Journal of Medicinal Chemistry.[Link]

  • Kumar, B., et al. "4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease." ACS Chemical Neuroscience.[Link]

  • Kumar, J., et al. "Pyrimidine-Triazolopyrimidine and Pyrimidine-Pyridine Hybrids as Potential Acetylcholinesterase Inhibitors for Alzheimer's Disease." ChemistrySelect (Indexed in Scilit).[Link]

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Safety Operating Guide

Navigating the Disposal of (6-o-Tolylpyridin-3-yl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, pyridine-based compounds such as (6-o-Tolylpyridin-3-yl)methanol are of significant interest. However, with innovation comes the critical responsibility of ensuring safety and environmental stewardship. The proper disposal of such specialized chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and efficient laboratory environment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of (6-o-Tolylpyridin-3-yl)methanol, grounded in established safety principles for pyridine derivatives and substituted methanols.

Foundational Principles of Chemical Waste Management

The disposal of any chemical, including (6-o-Tolylpyridin-3-yl)methanol, is governed by the core principle of minimizing risk to personnel and the environment. This compound, a pyridine derivative, should be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular solid waste streams.[1][2] Improper disposal can lead to environmental contamination and potential legal and financial repercussions.[3]

The primary hazards associated with (6-o-Tolylpyridin-3-yl)methanol are derived from its constituent parts: the pyridine ring and the methanol group. Pyridine and its derivatives are known for their potential toxicity and harmful fumes.[1][4] Methanol is a flammable and toxic substance.[5][6][7] Therefore, a cautious and well-documented disposal plan is essential.

Pre-Disposal Safety and Handling

Before initiating any disposal procedures, ensuring the safety of laboratory personnel is paramount. This involves a combination of engineering controls, personal protective equipment (PPE), and safe handling practices.

Engineering Controls and Personal Protective Equipment (PPE)

All handling of (6-o-Tolylpyridin-3-yl)methanol and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1][2][4]

A comprehensive PPE protocol is mandatory and should include:

PPE ComponentSpecificationRationale
Eye Protection Chemical splash gogglesProtects eyes from accidental splashes.
Hand Protection Nitrile or neoprene glovesProvides a barrier against skin contact.[2]
Body Protection Laboratory coatPrevents contamination of personal clothing.[1][4]
Safe Handling Practices
  • Avoid creating dust or aerosols.

  • Use non-sparking tools to prevent ignition sources.[8][9]

  • Ensure that an emergency eyewash station and safety shower are readily accessible.[10]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[8][9]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of (6-o-Tolylpyridin-3-yl)methanol waste.

Waste Segregation and Collection
  • Identify and Segregate: Classify all materials contaminated with (6-o-Tolylpyridin-3-yl)methanol as hazardous waste. This includes the pure compound, reaction residues, contaminated solvents, and any disposable equipment (e.g., pipette tips, weighing paper).

  • Container Selection: Use a designated, chemically-resistant, and sealable hazardous waste container.[2][11] High-density polyethylene (HDPE) or glass containers are generally suitable.[1][11] Ensure the container is clean and dry before use.

  • Waste Collection: Carefully transfer the waste into the designated container. Avoid mixing with incompatible waste streams, such as strong oxidizing agents or acids.[2][10]

Labeling and Storage
  • Proper Labeling: Clearly label the waste container with the following information:

    • "Hazardous Waste"[2][11]

    • The full chemical name: "(6-o-Tolylpyridin-3-yl)methanol"[2]

    • Any known hazards (e.g., Toxic, Flammable)[2]

    • The date of waste accumulation.[11]

  • Secure Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area.[1][2][9] This area should be away from sources of ignition, heat, and direct sunlight.[2][8]

Arranging for Final Disposal
  • Consult Institutional Guidelines: Contact your institution's Environmental Health & Safety (EHS) department to understand their specific procedures for hazardous waste pickup and disposal.[1][2]

  • Professional Disposal Service: The final disposal of the collected waste must be handled by a licensed and certified hazardous waste disposal company.[3][5] These companies are equipped to manage the chemical waste in an environmentally responsible and compliant manner, often through methods like controlled incineration.[9][12]

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.[2]

  • Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[1][2]

  • Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[8][9]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your supervisor and the EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the safe disposal of (6-o-Tolylpyridin-3-yl)methanol.

DisposalWorkflow Disposal Workflow for (6-o-Tolylpyridin-3-yl)methanol cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response start Start: Generation of (6-o-Tolylpyridin-3-yl)methanol Waste ppe Wear Appropriate PPE: - Goggles - Nitrile Gloves - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate as Hazardous Waste fume_hood->segregate spill_check Is there a spill? fume_hood->spill_check container Select a Compatible, Labeled Waste Container segregate->container collect Collect Waste in Container container->collect storage Store in a Cool, Dry, Well-Ventilated Area collect->storage contact_ehs Contact Institutional EHS for Pickup storage->contact_ehs professional_disposal Arrange for Professional Hazardous Waste Disposal contact_ehs->professional_disposal end End: Safe and Compliant Disposal professional_disposal->end spill_check->segregate No evacuate Evacuate Area & Ensure Ventilation spill_check->evacuate Yes contain Contain Spill with Inert Absorbent evacuate->contain collect_spill Collect Absorbed Material into Waste Container contain->collect_spill report_spill Report Spill to Supervisor & EHS collect_spill->report_spill report_spill->storage

Caption: Disposal workflow for (6-o-Tolylpyridin-3-yl)methanol.

Conclusion

The responsible disposal of (6-o-Tolylpyridin-3-yl)methanol is a critical aspect of laboratory safety and environmental compliance. By adhering to the principles of proper chemical handling, waste segregation, and authorized disposal routes, researchers can ensure that their innovative work does not come at the cost of safety or environmental integrity. This guide serves as a foundational document; however, it is imperative to always consult your institution's specific EHS guidelines and local regulations.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Sarchem Labs. (2025, July 4). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
  • Benchchem. Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
  • Thermo Fisher Scientific. (2018, October).
  • ChemicalBook. (2023, May 6). Chemical Safety Data Sheet MSDS / SDS - (6-MORPHOLINO-3-PYRIDINYL)METHANOL.
  • Benchchem. Methanol: Proper Disposal and Safe Handling Procedures.
  • Acros Organics. (2023, September 5).
  • CBG Biotech. (2024, December 26). How to Dispose of Methanol?.
  • VelocityEHS. (2014, July 22).
  • Air Liquide. (2024, February 2).
  • Loba Chemie. PYRIDINE FOR SYNTHESIS.
  • Atlantic Methanol.
  • ResearchGate. (2017, November 28). What is the proper way to dispose of a 20% methanol solution?.
  • Sciencing. (2022, March 24). How To Dispose Of Methanol.
  • Sigma-Aldrich. (2025, September 13).
  • Merck Millipore.
  • Ambeed, Inc. (6-Methylpyridin-3-yl)methanol | 34107-46-5.
  • Methanex. (2024, March 8).

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.